1,4-Bis(chloromethoxy)butane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(chloromethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXICBKOPODSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCl)COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020169 | |
| Record name | Bis-1,4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-19-7 | |
| Record name | 1,4-Bis(chloromethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,4-bis(chloromethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane,4-bis(chloromethoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis-1,4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTANE, 1,4-BIS(CHLOROMETHOXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JO0UT8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Definitive Technical Guide: Synthesis of 1,4-Bis(chloromethoxy)butane (BCMB)
Document Control:
-
Author Role: Senior Application Scientist
-
Subject: Process Chemistry / Alkylating Agents
Executive Summary
1,4-Bis(chloromethoxy)butane (BCMB) represents a critical evolution in chloromethylation chemistry. Historically, the introduction of chloromethyl groups (–CH₂Cl) onto aromatic substrates—a fundamental step in synthesizing anion exchange resins and solid-phase peptide synthesis supports (Merrifield resins)—relied on Bis(chloromethyl) ether (BCME) .
BCME is a volatile, potent human carcinogen (OSHA Select Carcinogen). BCMB serves as a higher-boiling, lower-volatility analogue that maintains the reactivity required for electrophilic aromatic substitution while significantly mitigating inhalation risks.[1]
This guide details the Warshawsky-Deshe Protocol , the industry-standard method for synthesizing BCMB with high purity (>95%). It prioritizes safety engineering and mechanistic understanding over rote recipe following.
Part 1: Chemical Identity & Strategic Importance[1]
Why BCMB?
The synthesis of BCMB is driven by the "Safety-Reactivity Paradox." We require a reagent reactive enough to generate the electrophilic oxonium ion species (
| Feature | Bis(chloromethyl) ether (BCME) | 1,4-Bis(chloromethoxy)butane (BCMB) |
| Structure | ||
| Boiling Point | 106°C (High Volatility) | ~118°C at 15 mmHg (Low Volatility) |
| Vapor Pressure | High (Extreme Inhalation Risk) | Low (Manageable with standard fume hoods) |
| Carcinogenicity | Proven Human Carcinogen (Group 1) | Suspected Carcinogen (Handle as highly toxic) |
| Primary Use | Obsolete / Banned in many jurisdictions | Crosslinking agent for polystyrene |
Part 2: The Primary Synthesis Pathway (HCl Saturation)
The synthesis relies on the reaction of 1,4-butanediol with paraformaldehyde and hydrogen chloride gas. This is a nucleophilic substitution where the hydroxyl group is converted to a hemiacetal, which is subsequently converted to the
Reaction Mechanism
The reaction proceeds through a reversible equilibrium.[1] Success depends on the continuous saturation of the system with dry HCl to drive the equilibrium forward and the management of the water byproduct.
Figure 1: Mechanistic pathway from diol to bis-chloromethyl ether via acid-catalyzed substitution.[1]
Reagents & Equipment[1][2]
-
1,4-Butanediol (1.0 eq): Must be anhydrous.[1] Water content <0.1%.[1]
-
Paraformaldehyde (2.2 eq): Use powder form; depolymerizes in situ.[1]
-
HCl Gas: Generated via
dropping into NaCl or supplied via lecture bottle.[1] Do not use aqueous HCl ; the water introduced will stall the reaction. -
Solvent: 1,2-Dichloroethane (DCE) or Chloroform (
).[1] While the reaction can be run neat, a solvent acts as a heat sink and aids in phase separation.
Part 3: Detailed Experimental Protocol (Warshawsky-Deshe Method)
Safety Warning: This procedure generates a potent alkylating agent.[1] All operations must occur in a functioning fume hood.[1] Double-gloving (Nitrile over Laminate) is recommended.[1]
Phase 1: Setup & Saturation[1]
-
Assembly: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a gas inlet tube (subsurface), and a gas outlet leading to a scrubber (NaOH trap).
-
Charging: Add 1,4-butanediol (45.0 g, 0.5 mol) and paraformaldehyde (33.0 g, 1.1 mol) to the flask.
-
Solvent: Add 150 mL of 1,2-dichloroethane.
-
Cooling: Immerse the flask in an ice/salt bath. Cool internal temperature to 0–5°C .
-
Gas Addition: Begin a slow stream of dry HCl gas.
-
Saturation: Continue HCl bubbling for 2–3 hours. The mixture will eventually separate into two layers:
Phase 2: Separation & Purification
-
Separation: Transfer the mixture to a separatory funnel. Isolate the organic (bottom) layer.
-
Drying: Dry the organic layer over anhydrous
or for 1 hour.-
Critical Check: The solution must be crystal clear. Turbidity indicates residual water, which hydrolyzes BCMB back to the diol.
-
-
Concentration: Remove the solvent (DCE) under reduced pressure (Rotary Evaporator) at <40°C.
-
Distillation (The Purifying Step):
Process Flow Diagram
Figure 2: Operational workflow for the synthesis and isolation of BCMB.
Part 4: Characterization & Self-Validation[1]
To ensure the protocol was successful, the researcher must validate the product identity.[2] The absence of the -OH stretch in IR is the quickest check.
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Central methylene protons ( | |
| Ether-adjacent protons ( | ||
| Diagnostic Peak: Chloromethyl protons ( | ||
| 13C NMR | Central carbons | |
| Ether carbons | ||
| Chloromethyl carbons | ||
| Refractive Index | Purity check against literature |
Self-Validating Checkpoint:
If the singlet at
Part 5: Safety & Handling (The "Self-Validating" Safety)
BCMB is an alkylating agent.[1] It reacts with nucleophiles, including DNA.[1]
-
Quenching Spills: Do not wipe with water.[1] Quench spills with a solution of Ammonium Hydroxide (
) and Ethanol. The ammonia rapidly converts the chloromethyl ether into a harmless amine/formal derivative. -
Storage: Store over activated molecular sieves (4Å) at -20°C. Moisture will degrade the reagent within weeks, releasing HCl gas (pressure buildup hazard).
-
Destruction: To dispose of BCMB, slowly add it to a stirred solution of 10% NaOH/Ethanol.[1] Allow to stir overnight before disposal.
References
-
Warshawsky, A., & Deshe, A. (1985). Halomethyl octyl ethers: Convenient preparation and use in the synthesis of chloromethylated polymers. Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1839-1841.
-
Buckley, T. F., & Rapoport, H. (1981). Mild and simple preparation of chloromethyl ethers. Journal of the American Chemical Society, 103(20), 6157-6163.
-
Occupational Safety and Health Administration (OSHA). 13 Carcinogens Standard (29 CFR 1910.1003) - Bis(chloromethyl) ether.[1][3] [3]
-
PubChem Database. 1,4-Bis(chloromethoxy)butane Compound Summary. National Center for Biotechnology Information.[1]
Sources
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,4-Bis(chloromethoxy)butane
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(chloromethoxy)butane, a versatile reagent and intermediate crucial in various synthetic applications, including polymer chemistry and pharmaceutical development. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles, inferred qualitative solubility in a range of organic solvents, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize 1,4-Bis(chloromethoxy)butane and require a thorough understanding of its behavior in solution.
Introduction: The Duality of a Reactive Intermediate
1,4-Bis(chloromethoxy)butane (BCMB) is a bifunctional electrophile widely employed as a crosslinking agent and a key component in chloromethylation reactions.[1] Its utility is intrinsically linked to its behavior in various reaction media. A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This guide delves into the structural attributes of BCMB to predict its solubility, provides a qualitative assessment across different solvent classes, and offers a robust experimental framework for quantitative analysis.
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2][3] To predict the solubility of 1,4-Bis(chloromethoxy)butane, we must first examine its molecular structure and inherent polarity.
Molecular Structure and Polarity of 1,4-Bis(chloromethoxy)butane:
-
Structure: C₆H₁₂Cl₂O₂
-
Molecular Weight: 187.06 g/mol [4]
-
Key Functional Groups: Two chloromethoxy groups (-OCH₂Cl) separated by a butane backbone.
The presence of electronegative oxygen and chlorine atoms introduces polar covalent bonds (C-O, C-Cl), creating localized dipoles within the molecule. However, the overall molecule possesses a degree of symmetry and a nonpolar butane core. This combination of a flexible, nonpolar hydrocarbon chain and polar functional groups results in a molecule of low to moderate overall polarity . The ether linkages can act as hydrogen bond acceptors, but the molecule lacks hydrogen bond donors.
Solvent Classification and Interaction Potential:
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities:
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents primarily interact through weak van der Waals forces. Given the significant nonpolar character of the butane backbone in BCMB, it is expected to exhibit good solubility in these solvents.[5]
-
Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)): These solvents possess significant dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms.[6][7] They can engage in dipole-dipole interactions with the polar chloromethoxy groups of BCMB. Therefore, good solubility is anticipated in this class of solvents.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and contain hydrogen atoms bonded to oxygen or nitrogen, making them capable of hydrogen bonding.[8] While the oxygen atoms in BCMB can act as hydrogen bond acceptors, the overall molecule cannot effectively disrupt the strong hydrogen-bonding network of protic solvents like water. Furthermore, 1,4-Bis(chloromethoxy)butane is susceptible to hydrolysis and reaction with alcohols, particularly under certain conditions, which can be mistaken for solubility.[9][10][11]
Qualitative Solubility Profile of 1,4-Bis(chloromethoxy)butane
Based on the theoretical principles outlined above and its documented use in specific solvents, the following table provides a qualitative prediction of the solubility of 1,4-Bis(chloromethoxy)butane at ambient temperature. It is crucial to note that these are estimations, and experimental verification is highly recommended.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Very Soluble | The "like dissolves like" principle suggests that the nonpolar butane backbone will interact favorably with nonpolar solvents. Haloalkanes generally show good solubility in these types of solvents.[2][5][12] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Very Soluble | The polar chloromethoxy groups can engage in dipole-dipole interactions with these solvents. Its use in reactions involving dimethyl acetamide supports its solubility in this class.[1] |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar character of the molecule and its inability to effectively participate in hydrogen bonding with water limit its solubility.[2][12] |
| Methanol, Ethanol | Soluble (with potential for reaction) | While likely soluble due to the polarity of the chloromethoxy groups, there is a significant risk of solvolysis, especially over time or in the presence of catalysts.[10][11] | |
| Acids | Concentrated Sulfuric Acid | Soluble | Documented use in reactions with concentrated H₂SO₄ indicates solubility, likely due to protonation of the ether oxygens.[13] |
Experimental Determination of Solubility: A Self-Validating Protocol
For precise formulation and process development, the quantitative determination of solubility is essential. The shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound in a given solvent.[14][15][16]
Principle of the Shake-Flask Method
This method establishes a thermodynamic equilibrium between the undissolved solute and a saturated solution at a specific temperature. By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique.[14]
Detailed Experimental Workflow
The following protocol outlines the steps for determining the solubility of 1,4-Bis(chloromethoxy)butane in an organic solvent.
Materials and Equipment:
-
1,4-Bis(chloromethoxy)butane (high purity)
-
High-purity organic solvent of interest
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index), or Gas Chromatography (GC) system.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1,4-Bis(chloromethoxy)butane to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is critical.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in a constant temperature orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of 1,4-Bis(chloromethoxy)butane.[17]
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
Visualization of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Causality and Trustworthiness in Experimental Design
-
Excess Solute: The addition of an excess of 1,4-Bis(chloromethoxy)butane is a self-validating step to ensure that the solution is truly saturated. The visual confirmation of undissolved solid at the end of the experiment provides confidence in the results.[16]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is critical for reproducibility.[18]
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. A preliminary experiment to determine the time required to reach a plateau in concentration is recommended.[14]
-
Filtration: Filtration is crucial to prevent undissolved microcrystals from being included in the analyzed sample, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification. A validated method with a known linear range is essential.[17]
Conclusion and Future Recommendations
While a definitive, publicly available database of the solubility of 1,4-Bis(chloromethoxy)butane in a wide array of organic solvents is lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and sparingly soluble in water. Caution is advised when using polar protic solvents like alcohols due to the potential for chemical reaction. For applications requiring precise knowledge of its solubility, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for its determination. It is recommended that researchers generate their own quantitative solubility data for the specific solvent systems and temperatures relevant to their work.
References
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- Brainly.in. (2019, January 10). haloalkanes easily dissolve in organic solvents give reason?
- Filo. (2024, December 12). Why haloalkanes are easily dissolved in organic solvent.
- SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
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PubChem. 1,4-Bis(chloromethoxy)butane | C6H12Cl2O2 | CID 99518. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
- Lund University Publications.
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- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- YouTube. (2023, January 13). Solubility of Organic Compounds.
- Taylor & Francis. Polar aprotic solvents – Knowledge and References.
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Wikipedia. Mustard gas. Available at: [Link]
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An In-Depth Technical Guide to 1,4-Bis(chloromethoxy)butane as a Crosslinking Agent
This guide provides a comprehensive technical overview of 1,4-Bis(chloromethoxy)butane, a versatile and highly reactive crosslinking agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry, mechanisms of action, and practical applications of this compound, with a focus on synthesizing advanced polymeric materials. We will explore its role in creating robust, high-performance polymers and its potential in the development of novel drug delivery systems.
Introduction to 1,4-Bis(chloromethoxy)butane: A Profile
1,4-Bis(chloromethoxy)butane (BCMB) is a bifunctional organic compound featuring two reactive chloromethoxy groups at either end of a flexible four-carbon butane chain.[1] This unique structure allows it to act as a bridge, forming stable covalent bonds between polymer chains. The process of crosslinking transforms linear polymers into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties.[2][3] BCMB is particularly effective due to the high reactivity of its chloromethyl ether functionalities, which readily participate in nucleophilic substitution reactions. This guide will elucidate the principles governing its use and provide actionable protocols for its application.
Physicochemical Properties
A thorough understanding of a reagent's properties is paramount for its effective and safe use. The key physicochemical characteristics of 1,4-Bis(chloromethoxy)butane are summarized below.
| Property | Value |
| Chemical Formula | C₆H₁₂Cl₂O₂ |
| Molecular Weight | 187.06 g/mol |
| CAS Number | 13483-19-7 |
| Appearance | Colorless to light yellow liquid[1][4] |
| Boiling Point | 117-120 °C at 15 Torr[4] |
| Density | 1.192 g/cm³[4] |
| Solubility | Soluble in various organic solvents |
| Storage Temperature | -20°C[4] |
The presence of two electrophilic chloromethoxy groups makes BCMB an excellent candidate for reacting with a wide range of nucleophilic sites on polymer backbones.
The Chemistry of Crosslinking: Mechanism of Action
The primary mechanism through which 1,4-Bis(chloromethoxy)butane facilitates crosslinking is nucleophilic substitution .[5] The carbon atom in each chloromethoxy group is electron-deficient due to the electronegativity of the adjacent oxygen and chlorine atoms, making it a prime target for attack by nucleophiles.[6][7]
Key nucleophilic functional groups that readily react with BCMB include:
-
Aromatic Rings (via Friedel-Crafts Alkylation): In the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃), BCMB can alkylate aromatic polymers like polystyrene. The catalyst assists in generating a carbocation intermediate, which is then attacked by the electron-rich aromatic ring of the polymer.[8][9][10]
-
Hydroxyl Groups (-OH): Alcohols and phenols can act as nucleophiles, attacking the chloromethoxy group to form a stable ether linkage, releasing hydrochloric acid (HCl) as a byproduct.
-
Amine Groups (-NH₂): Primary and secondary amines are potent nucleophiles that react with BCMB to form C-N bonds, a common strategy in the modification of amine-containing polymers.[][12]
The bifunctional nature of BCMB allows a single molecule to react with two separate polymer chains, creating the essential "crosslink" that builds the three-dimensional network.
Caption: Workflow for the chloromethylation of a polymer using BCMB.
Characterization of BCMB-Crosslinked Polymers
Confirming the success of a crosslinking reaction and understanding the properties of the resulting material requires a suite of analytical techniques.
| Technique | Purpose | Key Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm chemical modification | Appearance of new peaks corresponding to the C-O-C (ether) linkage and changes in the C-H stretching region. [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the degree of crosslinking and structural analysis | ¹H and ¹³C NMR can be used to quantify the ratio of crosslinker to polymer repeat units. [13][14] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure surface area and porosity | Provides quantitative data on the specific surface area and pore size distribution, crucial for applications in adsorption and catalysis. [8][15] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability | Measures weight loss as a function of temperature, indicating the degradation temperature of the polymer. Crosslinked polymers typically show enhanced thermal stability. |
| Rheology | To measure mechanical properties | Characterizes the viscoelastic properties of hydrogels and other crosslinked materials, providing insight into their stiffness and stability. [16][17] |
Safety and Handling Precautions
1,4-Bis(chloromethoxy)butane is a reactive chemical and must be handled with appropriate care. [1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [18]* Handling: Avoid contact with skin, eyes, and clothing. [19]Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The recommended storage temperature is -20°C. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. [19]
Conclusion
1,4-Bis(chloromethoxy)butane stands out as a potent and versatile crosslinking agent. Its bifunctional nature and high reactivity enable the synthesis of robust, highly-functional polymers with tailored properties. From creating high-surface-area resins for industrial applications to functionalizing polymers for advanced membranes, BCMB provides a reliable chemical tool for materials scientists. Furthermore, its potential to create stable, biocompatible polymer networks opens promising avenues for innovation in drug delivery and biomedical engineering, where control over material properties at the molecular level is paramount. As research continues, the applications of BCMB are poised to expand, further solidifying its importance in modern polymer chemistry.
References
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Cas 13483-19-7,1,4-bis(chloromethoxy)butane - LookChem. (URL: [Link])
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Song, L., & Zhou, Y. (2012). Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane. Asian Journal of Chemistry, 24(11), 501-504. (URL: [Link])
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Mitchell, M. J., et al. (2021). An Overview of Clinical and Commercial Impact of Drug Delivery Systems. PMC. (URL: [Link])
- Chemical Structure of cross-linkers. 1, 4-bis (maleimido) butane [BMB,... - ResearchGate. (URL: https://www.researchgate.net/figure/Chemical-Structure-of-cross-linkers-1-4-bis-maleimido-butane-BMB-M-Wt-24823-1_fig1_236620573)
-
Bocian, E. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. (URL: [Link])
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La Gatta, A., et al. (2019). Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers. MDPI. (URL: [Link])
-
Synthesis of linear chloromethylated polystyrene with 1,4- bis(chloromethoxyl)butane as chloromethylation reagent - ResearchGate. (URL: [Link])
-
Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy) butane as chloromethylation reagent - ResearchGate. (URL: [Link])
-
Nandi, D., & Talukdar, P. (2018). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC. (URL: [Link])
-
Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane - Asian Journal of Chemistry. (URL: [Link])
-
K. Daniels, B., et al. (2022). Drug Delivery Systems for Localized Cancer Combination Therapy. PMC. (URL: [Link])
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Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - PMC. (URL: [Link])
-
Soderberg, T. (2022). 8.3: Nucleophiles. Chemistry LibreTexts. (URL: [Link])
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Lee, H. J., & Lee, K. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI. (URL: [Link])
-
Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes - ResearchGate. (URL: [Link])
-
Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - Open Access Macedonian Journal of Medical Sciences. (URL: [Link])
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Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation - ResearchGate. (URL: [Link])
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Safety Data Sheet: 1,4-Dichlorobutane - Carl ROTH. (URL: [Link])
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Drug Delivery Systems for Enhancing Cancer Chemotherapy - Scilight Press. (URL: [Link])
-
Chad's Prep. (2020). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry. YouTube. (URL: [Link])
-
Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Publishing. (URL: [Link])
-
Ashenhurst, J. (2012). What Makes A Good Nucleophile? Master Organic Chemistry. (URL: [Link])
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Chemical Conjugation in Drug Delivery Systems - PMC. (URL: [Link])
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Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes - MDPI. (URL: [Link])
-
SAFETY DATA SHEET (SDS) Butane - Linde. (URL: [Link])
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A Technical Guide to 1,4-Bis(chloromethoxy)butane: Commercial Availability, Applications, and Protocols for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Bifunctional Reagent
1,4-Bis(chloromethoxy)butane (BCMB), with the CAS Number 13483-19-7, is a bifunctional alkylating agent that has garnered significant interest in various chemical synthesis applications.[1][2] Its unique structure, featuring two reactive chloromethoxy groups at either end of a flexible butane chain, makes it a valuable tool for researchers and professionals in polymer chemistry and drug development. This guide provides an in-depth overview of the commercial landscape for 1,4-Bis(chloromethoxy)butane, its key applications, and detailed protocols to facilitate its effective use in a laboratory setting. The symmetric nature of BCMB allows it to act as a crosslinking agent, introducing a four-carbon spacer between molecules, a property that is particularly useful in modifying the physical and chemical characteristics of polymers.[3] Furthermore, its ability to act as a chloromethylating agent provides a pathway for the introduction of the reactive chloromethyl group onto various substrates.[3]
Commercial Suppliers and Global Availability
1,4-Bis(chloromethoxy)butane is commercially available from a range of suppliers, including large chemical manufacturers and specialized distributors. The availability of this reagent in various purities and quantities caters to the diverse needs of academic research and industrial applications.
Major Suppliers and Marketplaces
A comprehensive search of chemical supplier databases and online marketplaces reveals a number of key players in the distribution of 1,4-Bis(chloromethoxy)butane. These platforms provide a convenient way for researchers to compare offerings from various suppliers. Notable suppliers and marketplaces include:
-
Alfa Chemistry: A global supplier of a wide range of chemicals, offering 1,4-Bis(chloromethoxy)butane for research and development purposes.[4]
-
ChemicalBook: An extensive online database that lists numerous suppliers of 1,4-Bis(chloromethoxy)butane, primarily from China, along with basic technical data.[5]
-
LookChem: Another comprehensive chemical trading platform that provides information on suppliers and basic properties of the compound.[1]
-
Lead Sciences (BLDpharm): A supplier of research chemicals, offering 1,4-Bis(chloromethoxy)butane in smaller, research-focused quantities.[6]
-
PubChem: While not a direct supplier, this database lists several chemical vendors for 1,4-Bis(chloromethoxy)butane.[2]
It is important to note that many of the listed suppliers are based in China, indicating a significant manufacturing presence in that region.[5]
Typical Purity and Available Quantities
The purity of commercially available 1,4-Bis(chloromethoxy)butane typically ranges from 95% to 98%.[4][6] Higher purity grades may be available upon request from specialized suppliers. The compound is generally offered in a variety of quantities to suit different scales of research and production, from milligrams and grams for laboratory use to kilogram and multi-kilogram quantities for industrial applications.
| Supplier Type | Typical Purity Levels | Commonly Available Quantities |
| Research Chemical Suppliers | 95% - 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g |
| Bulk Chemical Manufacturers | ≥95% | 1 kg, 5 kg, 25 kg, and larger |
It is always recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the product before use.
Physicochemical Properties and Specifications
Understanding the physical and chemical properties of 1,4-Bis(chloromethoxy)butane is crucial for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 13483-19-7 | [2] |
| Molecular Formula | C₆H₁₂Cl₂O₂ | [2] |
| Molecular Weight | 187.06 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 117-120 °C (at 15 Torr) | [5] |
| Density | Approximately 1.192 g/cm³ | [5] |
| IUPAC Name | 1,4-bis(chloromethoxy)butane | [2] |
| InChI | InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | [2] |
| InChIKey | RRSXICBKOPODSP-UHFFFAOYSA-N | [2] |
| SMILES | C(CCOCCl)COCCl | [2] |
Core Applications: A Versatile Tool in Synthesis
The reactivity of the two chloromethoxy groups makes 1,4-Bis(chloromethoxy)butane a versatile reagent in several areas of chemical synthesis, most notably in polymer modification and as a potential building block in the synthesis of complex organic molecules.
Chloromethylation and Crosslinking of Polymers
A primary application of 1,4-Bis(chloromethoxy)butane is in the chloromethylation of aromatic polymers, such as polystyrene and polysulfone.[3] This reaction introduces chloromethyl groups onto the polymer backbone, which can then be further functionalized. The bifunctional nature of BCMB also allows it to act as a crosslinking agent, creating connections between polymer chains. This crosslinking can significantly improve the mechanical strength, thermal stability, and solvent resistance of the resulting polymer materials.
One important application of this chemistry is in the preparation of anion exchange membranes (AEMs). By chloromethylating a polymer and subsequently introducing quaternary ammonium groups, a membrane with anion-conducting properties can be fabricated. These AEMs are crucial components in various electrochemical devices, including fuel cells and electrolyzers.
Caption: Workflow for Polymer Modification using BCMB.
Intermediate in Pharmaceutical and Agrochemical Synthesis
It is worth noting that the related compound, 1,4-bis(methanesulfonoxy)butane (Busulfan), is a well-known anticancer drug that acts as a bis-alkylating agent.[7] This highlights the potential of bifunctional butane derivatives in chemotherapy, although the reactivity and biological profile of 1,4-Bis(chloromethoxy)butane would be distinct.
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Methodological & Application
Application Note: Synthesis of Hyper-Crosslinked Polymers Using 1,4-Bis(chloromethoxy)butane (BCMB)
Executive Summary & Scope
This technical guide details the application of 1,4-Bis(chloromethoxy)butane (BCMB) as a bifunctional electrophile in the synthesis of Hyper-Crosslinked Polymers (HCPs). Unlike traditional crosslinkers (e.g., divinylbenzene) incorporated during polymerization, BCMB is primarily used in post-polymerization functionalization via Friedel-Crafts chemistry.
Primary Application: Transformation of dissolved or swollen polystyrene (PS) chains into rigid, microporous networks with high specific surface areas (
Critical Advantage: BCMB serves as a lower-volatility, structurally distinct alternative to the highly carcinogenic Bis(chloromethyl) ether (BCME), offering a safer (though still hazardous) route to "Davankov-type" resins with tunable pore sizes defined by the butyl spacer length.
Safety & Handling (Critical)
⚠️ DANGER: CARCINOGENIC HAZARD 1,4-Bis(chloromethoxy)butane is a haloether. While it possesses lower volatility than the Group 1 carcinogen Bis(chloromethyl) ether (BCME), it acts as an alkylating agent and must be handled with Extreme Caution .
Engineering Controls: All operations must occur inside a certified chemical fume hood.
PPE: Double nitrile gloves (or Silver Shield® laminate), chemically resistant lab coat, and full-face respiratory protection if outside a hood (emergency only).
Destruction: Quench all reaction mixtures and waste with alcoholic alkali (e.g., methanolic KOH) to destroy unreacted chloromethyl groups before disposal.
Mechanism of Action: Friedel-Crafts "Knitting"
The reaction relies on the Friedel-Crafts alkylation mechanism.[2][3][4][5][6] BCMB acts as an external crosslinker "knitting" aromatic rings together.
-
Activation: A Lewis Acid catalyst (typically
or ) complexes with the chlorine atom of BCMB. -
Carbocation Formation: The complex generates a reactive electrophilic carbocation / oxonium species.
-
Electrophilic Attack: This species attacks the electron-rich aromatic ring of the polystyrene chain.
-
Crosslinking: The second chloromethyl group on the BCMB molecule undergoes the same process, linking two distinct polymer chains (or distant segments of the same chain) via a rigid
bridge.
Pathway Visualization
The following diagram illustrates the catalytic activation and subsequent crosslinking mechanism.
Caption: Figure 1. Mechanism of Friedel-Crafts alkylation using BCMB to crosslink polystyrene chains.
Experimental Protocol: Synthesis of BCMB-Crosslinked Polystyrene
This protocol describes the synthesis of a high-surface-area HCP using a standard solution-phase "knitting" approach.
Materials
| Reagent | Grade/Spec | Role |
| Polystyrene (PS) | MW ~50,000 - 300,000 | Polymer Backbone |
| 1,4-Bis(chloromethoxy)butane | >95% Purity | Crosslinker |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent (Good swelling agent for PS) |
| Iron(III) Chloride ( | Anhydrous, Powder | Lewis Acid Catalyst |
| Methanol | Industrial Grade | Quenching/Washing |
Step-by-Step Methodology
Step 1: Dissolution (Pre-swelling)
-
Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.04 g (10 mmol styrene units) of Polystyrene in 20 mL of anhydrous DCE.
-
Rationale: DCE is thermodynamically compatible with PS, ensuring fully extended chains for maximum accessibility during crosslinking.
-
Time: Stir at Room Temperature (RT) for 2–4 hours until a clear, homogeneous solution forms.
Step 2: Reagent Addition
-
Action: Add 10–20 mmol of BCMB (1:1 to 2:1 molar ratio vs styrene units) to the solution. Stir for 15 minutes to ensure mixing.
-
Note: Higher ratios of BCMB generally lead to higher crosslinking density and surface area.
Step 3: Catalyst Addition (The Critical Step)
-
Action: Cool the flask to 0°C (ice bath). Add 10 mmol of anhydrous
rapidly. -
Why Cool? The initial complexation is exothermic.[5] Controlling the temperature prevents rapid solvent boiling and side reactions.
-
Observation: The solution will turn dark brown/black immediately.
Step 4: The "Knitting" Reaction
-
Action: Remove the ice bath. Heat the system to 80°C (oil bath) under a nitrogen atmosphere.
-
Duration: Maintain reflux for 18–24 hours .
-
Physical Change: The solution will transform into a rigid, swollen gel block. Eventually, it may break up into particles depending on agitation, but often forms a monolith.
Step 5: Quenching and Purification
-
Action: Cool to RT. Pour the reaction mixture into 200 mL of acidified methanol (containing 1% HCl).
-
Rationale: This deactivates the
and converts unreacted chloromethyl ethers into less toxic methoxy derivatives. -
Washing: Filter the solid.[5] Perform Soxhlet extraction with methanol for 24 hours to remove trapped catalyst and unreacted BCMB.
-
Drying: Dry under vacuum at 60°C for 24 hours.
Workflow Diagram
Caption: Figure 2.[1][7][8] Operational workflow for the synthesis of BCMB-crosslinked polymers.
Characterization & Quality Control
To validate the success of the crosslinking, the following analytical methods are required.
Quantitative Data Targets
| Parameter | Method | Target Value (Successful Synthesis) | Interpretation |
| BET Surface Area | Indicates formation of permanent microporosity. (Precursor PS is non-porous: | ||
| Pore Volume | t-plot method | Confirms void space generation. | |
| Solubility | Solvent immersion | Insoluble | The product should not dissolve in DCE, THF, or Toluene (unlike the precursor). |
FTIR Validation
Fourier Transform Infrared Spectroscopy is the primary tool for monitoring reaction progress.
-
Reactant Disappearance: Monitor the C-Cl stretching/wagging bands (typically ~600–800
and ~1260–1300 region for chloromethyl ethers). These should vanish or diminish significantly. -
Product Formation:
-
~2920
: Strengthening of methylene ( ) stretches due to the butane linker incorporation. -
~1600 & 1500
: Aromatic ring breathing modes will shift/broaden due to increased substitution (from mono-substituted PS to multi-substituted network).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Surface Area (<400 | Incomplete "knitting" (low crosslink density). | Increase BCMB:PS ratio. Ensure catalyst is fresh (anhydrous). Increase reaction time. |
| Product Dissolves/Gels | Crosslinking failed. | Check solvent water content (must be anhydrous). |
| Runaway Exotherm | Catalyst added too fast. | Strictly adhere to 0°C addition. Add catalyst in small portions over 20 mins. |
References
-
Li, S., & Zhou, Y. (2012).[9] Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane. Asian Journal of Chemistry, 25(5), 2755–2757.[9]
-
Tan, L., & Tan, B. (2017). Hypercrosslinked Polymers: Chemical Synthesis, Properties, and Applications. Chemical Society Reviews, 46, 3322-3356.
-
Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers, 66(7), 768-779.
-
Santa Cruz Biotechnology. (2010). Bis(chloromethyl) Ether Safety Data Sheet (Reference for Haloether Handling).
Sources
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- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. agilent.com [agilent.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: High-Performance Anion Exchange Membrane Synthesis via BCMB-Mediated Crosslinking
Executive Summary
This application note details the protocol for synthesizing robust Anion Exchange Membranes (AEMs) using 1,4-Bis(chloromethoxy)butane (BCMB) . Unlike traditional chloromethylation agents like chloromethyl methyl ether (CMME), which are potent volatile carcinogens, BCMB offers a dual advantage: it serves as a safer, higher-boiling functionalization reagent and simultaneously acts as a crosslinker.
This guide focuses on the Friedel-Crafts alkylation of a Polysulfone (PSU) backbone, followed by quaternization. The resulting membranes exhibit the critical balance between ionic conductivity and dimensional stability required for alkaline fuel cells and water electrolyzers.
Safety & Handling (Critical)
WARNING: While BCMB is a safer alternative to CMME, it is structurally similar to bis(chloromethyl) ether (a known human carcinogen). Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All operations involving BCMB and Lewis acid catalysts (e.g., SnCl₄, ZnCl₂) must be performed in a certified chemical fume hood.
-
PPE: Butyl rubber gloves are recommended over standard nitrile for extended contact with chlorinated solvents.
-
Waste: Quench all reaction mixtures with methanol before disposal. Do not mix BCMB waste with strong oxidizers.
Mechanistic Principles
The synthesis relies on a Friedel-Crafts alkylation where BCMB acts as the electrophile. The reaction is catalyzed by a Lewis acid.
The "Dual-Function" Mechanism:
-
Chloromethylation: One end of the BCMB molecule attacks the aromatic ring of the polymer, attaching a chloromethyl group with a butane spacer.
-
Crosslinking: The second chloromethyl group on the same BCMB molecule attacks a different polymer chain, forming a covalent bridge. This network restricts polymer swelling in water.
Diagram 1: Reaction Pathway
Caption: Sequential mechanism showing the transition from linear polymer to crosslinked network via BCMB alkylation.
Experimental Protocol
Phase A: Synthesis of Crosslinked Chloromethylated Polysulfone (CM-PSU)
Objective: Introduce reactive sites and crosslinks simultaneously.
Materials:
-
Polysulfone (PSU) (Mw ~ 35,000 Da)
-
1,4-Bis(chloromethoxy)butane (BCMB)
-
Tin(IV) chloride (SnCl₄) (Catalyst)
-
Chloroform (CHCl₃) (Anhydrous)
-
Methanol (for precipitation)
Step-by-Step Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 5.0 g of dried PSU in 100 mL of chloroform . Stir until a clear, homogeneous solution forms.
-
Catalyst Addition: Add 0.15 mL of SnCl₄ dropwise. The solution may turn slightly yellow/orange due to complexation.
-
BCMB Addition: Add 3.0 mL of BCMB dropwise.
-
Note: The molar ratio of BCMB to PSU repeat units controls the Degree of Crosslinking (DC). A higher ratio increases stability but may reduce solubility before casting.
-
-
Reaction: Heat the mixture to 45°C and stir for 10–12 hours .
-
Critical Checkpoint: Monitor viscosity. If the solution becomes too viscous (gelation), stop immediately.
-
-
Precipitation: Pour the reaction mixture slowly into 500 mL of cold methanol under vigorous stirring. The polymer will precipitate as white fibers/beads.
-
Purification: Filter the solid, wash 3x with methanol, and dry in a vacuum oven at 60°C for 24 hours.
Phase B: Membrane Casting & Quaternization
Objective: Form the film and convert chloromethyl groups to quaternary ammonium (QA) sites.
Step-by-Step Procedure:
-
Casting Solution: Re-dissolve the CM-PSU (from Phase A) in N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) to make a 10-15 wt% solution.
-
Filtration: Filter through a glass frit to remove any insoluble gel particles.
-
-
Film Formation: Pour the solution onto a clean glass plate. Use a doctor blade (set to 300 µm wet thickness) to spread evenly.
-
Evaporation: Place in an oven at 80°C for 12 hours to remove solvent.
-
Quaternization (Amination):
-
Peel the membrane from the glass.
-
Immerse the film in a 30 wt% aqueous Trimethylamine (TMA) solution for 48 hours at room temperature.
-
-
Alkalization (Ion Exchange):
-
Rinse the membrane with DI water.
-
Immerse in 1 M KOH solution for 24 hours (refreshing the solution twice) to convert the Cl⁻ form to the OH⁻ form.
-
Store in CO₂-free DI water.
-
Characterization & Data Analysis
To validate the synthesis, three key parameters must be measured. The table below illustrates the expected trends when increasing the BCMB content (Crosslinking Degree).
| Parameter | Method | Trend with ↑ BCMB | Target Value (Typical) |
| IEC (Ion Exchange Capacity) | Back-titration (HCl/NaOH) | Decreases (Slightly) | 1.5 – 2.2 meq/g |
| Water Uptake (WU) | Gravimetric ( | Decreases (Significantly) | 30% – 60% |
| Ionic Conductivity | 4-Probe Impedance Spectroscopy | Peaked (Parabolic) | > 40 mS/cm (at 60°C) |
-
Insight: High BCMB content creates a dense network. While this prevents excessive swelling (low WU), it can "squeeze" the ion channels, eventually lowering conductivity if the network is too tight. The goal is the "Goldilocks zone."
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from raw polymer to functionalized anion exchange membrane.
Troubleshooting & Optimization
-
Issue: Membrane Brittleness
-
Cause: Degree of Crosslinking (DC) is too high.
-
Solution: Reduce the reaction time in Phase A or reduce the BCMB:Polymer ratio.
-
-
Issue: Low Conductivity
-
Cause: Insufficient chloromethylation (low IEC) or "pore collapse" from over-crosslinking.
-
Solution: Increase catalyst concentration (SnCl₄) slightly to promote alkylation, but monitor reaction time closely to prevent gelation.
-
-
Issue: Gelation during Synthesis
-
Cause: Runaway crosslinking.
-
Solution: Dilute the reaction mixture (more Chloroform) or lower the reaction temperature to 35°C.
-
References
-
Review of AEM Synthesis: Merle, G., Wessling, M., & Nijmeijer, K. (2011). Anion exchange membranes for alkaline fuel cells: A review. Journal of Membrane Science. 1
-
BCMB Safety Data: PubChem Compound Summary for CID 99518, 1,4-Bis(chloromethoxy)butane. National Center for Biotechnology Information. 2[3][2]
-
Crosslinking Effects: Pan, J., et al. (2013).[4] Constructing ionic highways in alkaline polymer electrolytes. Energy & Environmental Science. (Contextual grounding on crosslinking trade-offs). 5
-
Protocol Validation: DOE/Los Alamos National Laboratory. (2025).[2] Anion exchange membrane test protocol validation. OSTI.gov. 6
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- 2. 1,4-Bis(chloromethoxy)butane | C6H12Cl2O2 | CID 99518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tunable Anion Exchange Membrane Conductivity and Permselectivity via Non-Covalent, Hydrogen Bond Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinked Polynorbornene-Based Anion Exchange Membranes with Perfluorinated Branch Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.nlr.gov [docs.nlr.gov]
Reaction of 1,4-Bis(chloromethoxy)butane with polystyrene
Application Note: High-Efficiency Functionalization of Polystyrene using 1,4-Bis(chloromethoxy)butane (BCMB) [1]
Executive Summary
This application note details the protocol for the reaction of Polystyrene (PS) with 1,4-Bis(chloromethoxy)butane (BCMB) .[1][2] While historically Chloromethyl Methyl Ether (CMME) was the standard reagent for introducing chloromethyl groups (
BCMB serves as a bifunctional electrophile . Depending on the reaction conditions and stoichiometry, it facilitates two distinct pathways:
-
Chloromethylation: Introduction of reactive
groups onto the polystyrene backbone (synthesis of Merrifield-type resins). -
Hypercrosslinking: Formation of methylene or ether bridges between phenyl rings to create Hypercrosslinked Polymers (HCPs) with high surface area (Davankov-type resins).
This guide focuses on the Chloromethylation pathway to produce functionalized precursors, while providing parameters to control or induce crosslinking.
Reaction Mechanism & Chemical Logic
The reaction is a Friedel-Crafts Electrophilic Aromatic Substitution catalyzed by a Lewis Acid (typically
Mechanistic Pathway
Unlike simple alkyl halides, BCMB acts as a "formaldehyde equivalent" carrier. The mechanism involves the coordination of the Lewis acid to the ether oxygen, leading to cleavage.
-
Activation: The Lewis acid (
) complexes with the oxygen in BCMB. -
Cleavage: The complex cleaves to generate a reactive chloromethyl carbocation (
) or a complexed ion pair. The 1,4-butanediol backbone acts as a leaving group (eventually hydrolyzed). -
Substitution: The electrophile attacks the aromatic ring of polystyrene.
-
Secondary Crosslinking (Side Reaction): The newly formed
group can react with another phenyl ring on a neighboring chain, releasing and forming a methylene bridge ( ).
Why BCMB?
-
Safety: Significantly lower vapor pressure than CMME.
-
Efficiency: The longer alkyl chain of the leaving group stabilizes the transition state, often resulting in higher conversion rates under mild conditions.
Experimental Protocol
Materials & Equipment
-
Substrate: Linear Polystyrene (Mw ~50,000 - 200,000) or Crosslinked PS beads (1-2% DVB).
-
Reagent: 1,4-Bis(chloromethoxy)butane (BCMB) [>95% purity].
-
Catalyst: Stannic Chloride (
) (anhydrous) or Zinc Chloride ( ). -
Solvent: Chloroform (
) or 1,2-Dichloroethane (DCE). Note: DCE promotes swelling and higher reaction rates. -
Quenching Agent: Methanol.
Safety Considerations (Critical)
-
Hazard: BCMB is an alkylating agent.[3] While safer than CMME, it must be handled in a fume hood with double-gloving (Nitrile/Laminate).
-
Waste: All waste streams containing BCMB must be quenched with basic methanol before disposal.
Step-by-Step Synthesis of Chloromethylated Polystyrene (CMPS)
Objective: Target Chlorine content ~15-20% (w/w) with minimal crosslinking.
-
Dissolution/Swelling:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.4 g (0.1 mol monomer units) of Polystyrene in 100 mL of Chloroform .
-
Stir at room temperature until the solution is homogeneous (for linear PS) or fully swollen (for beads, allow 2 hours).
-
-
Catalyst Addition:
-
Cool the mixture to 0–5°C using an ice bath.
-
Add 1.5 mL (approx. 12 mmol) of
dropwise via syringe. The solution may darken slightly.
-
-
Reagent Addition:
-
Add 15 mL (approx. 0.08 mol) of BCMB dropwise over 30 minutes.
-
Note: A molar excess of BCMB relative to the catalyst helps suppress crosslinking by consuming the active sites rapidly.
-
-
Reaction:
-
Remove the ice bath and warm the reaction to 35–40°C .
-
Stir continuously for 6–10 hours .
-
Process Control: Monitor the viscosity. A rapid increase indicates unwanted crosslinking (gelation). If this occurs, quench immediately.
-
-
Quenching & Precipitation:
-
Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol .
-
The polymer will precipitate as a white fibrous solid (linear) or beads.
-
-
Purification:
-
Filter the solid.
-
Wash sequentially with: Methanol (3x), dilute HCl (1x, to remove Sn salts), Water (3x), and finally Methanol.
-
Soxhlet Extraction: Extract with Methanol for 12 hours to remove trapped BCMB and catalyst residues.
-
Dry under vacuum at 40°C overnight.
-
Data Analysis & Characterization
Quantitative Analysis
The degree of functionalization is determined by the Chlorine content (Volhard method or Elemental Analysis).
| Parameter | Optimum Range | Method of Calculation |
| Chlorine Content | 15% – 22% (w/w) | Elemental Analysis (Combustion) |
| Degree of Substitution (DS) | 0.6 – 0.9 | |
| Crosslinking | < 1% (Soluble in THF) | Solubility Test (Gel Content) |
Spectroscopy (FT-IR)
Key spectral changes confirm the introduction of the chloromethyl group.
-
New Peak: 1265 cm⁻¹ (
wagging/bending). -
New Peak: 670 cm⁻¹ (C-Cl stretching).
-
Reduction: 700 cm⁻¹ & 760 cm⁻¹ (Monosubstituted benzene ring peaks decrease as substitution occurs).
Visualization of Workflows
Reaction Mechanism Scheme
Figure 1: Mechanistic pathway for the chloromethylation of polystyrene using BCMB. Note the potential for secondary crosslinking.
Synthesis Workflow
Figure 2: Operational workflow for the synthesis of Chloromethylated Polystyrene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Gelation (Insoluble Product) | Uncontrolled crosslinking (Friedel-Crafts alkylation between chains). | Reduce reaction temperature (<35°C). Reduce reaction time. Increase BCMB:Catalyst ratio (excess BCMB favors substitution over crosslinking). |
| Low Chlorine Content | Catalyst deactivation or insufficient reaction time. | Ensure anhydrous conditions ( |
| Dark Coloration | Oxidation or degradation. | Ensure Nitrogen purge. Maintain temperature below 50°C. |
References
-
US Patent 3,995,094 . Halomethylation of Polystyrene. (1976). Describes the fundamental use of halomethoxybutanes as safer alternatives to CMME.
-
Li, S., & Zhou, Y. (2012). Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane. Asian Journal of Chemistry, 24(6), 2755-2757. Details the use of BCMB for creating high surface area networks.
-
Mao, H., et al. Synthesis of linear chloromethylated polystyrene with 1,4-bis(chloromethoxyl)butane as chloromethylation reagent. Journal of Chemical Industry and Engineering (China). Discusses the optimization of linearity vs. crosslinking.
-
Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers.[4][5] Authoritative review on the mechanism of Friedel-Crafts crosslinking in styrenic polymers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 以1,4-äºæ°¯ç²æ°§åºä¸ç·ä¸ºæ°¯ç²åºåè¯ååæçº¿åæ°¯ç²åºåèè¯ä¹ç¯ [gfzxb.org]
- 3. Mustard gas - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. One-pot synthesis of tri- and di-fluoromethylated bis(indolyl)methanols via Friedel–Crafts-type acylation and alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to Polymer Crosslinking using 1,4-Bis(chloromethoxy)butane
Introduction
Crosslinking is a fundamental chemical process that transforms linear polymer chains into a three-dimensional network, significantly enhancing the material's mechanical strength, thermal stability, and solvent resistance.[1][2] This structural modification is pivotal in the development of high-performance materials for diverse applications, including ion-exchange resins, catalyst supports, and advanced composites.[1][3] One effective method for achieving this is through Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[4][5]
This application note provides a comprehensive guide to the crosslinking of aromatic polymers using 1,4-Bis(chloromethoxy)butane (BCMB) as the crosslinking agent. BCMB is a versatile and effective bifunctional reagent that can bridge polymer chains under the catalysis of a Lewis acid.[6] It serves as a valuable alternative to more hazardous reagents like chloromethyl methyl ether.[6] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step protocol for the crosslinking of polystyrene, discuss critical experimental parameters, and outline essential characterization and safety procedures.
Mechanism of Action: Lewis Acid-Catalyzed Friedel-Crafts Alkylation
The crosslinking of aromatic polymers, such as polystyrene, with BCMB proceeds via a Friedel-Crafts alkylation mechanism.[7][8] This reaction is a type of electrophilic aromatic substitution catalyzed by a strong Lewis acid, like aluminum chloride (AlCl₃) or tin (IV) chloride (SnCl₄).[4][9][10]
The process can be understood in three primary steps:
-
Electrophile Generation: The Lewis acid catalyst coordinates with one of the chlorine atoms on the BCMB molecule. This polarization of the C-Cl bond facilitates its cleavage, generating a highly reactive carbocation (or a carbocation-like complex).[4][5]
-
Electrophilic Attack: The electron-rich aromatic ring of the polymer chain (e.g., the phenyl group in polystyrene) acts as a nucleophile, attacking the carbocation. This step forms a new carbon-carbon bond and a non-aromatic, positively charged intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation and Regeneration: A proton (H⁺) is eliminated from the carbon atom that formed the new bond, restoring the aromaticity of the ring. This proton reacts with the Lewis acid complex to regenerate the catalyst and form HCl as a byproduct.[5]
Since BCMB is a bifunctional molecule, this process can occur at both ends of the crosslinker, enabling it to form a stable bridge between two separate polymer chains and build the three-dimensional network.
Caption: Friedel-Crafts Alkylation Mechanism for Crosslinking.
Experimental Design Considerations
The success of the crosslinking reaction and the properties of the final material are highly dependent on several key parameters. Careful optimization is crucial to achieve the desired degree of crosslinking without causing unwanted side reactions or polymer degradation.
-
Polymer Substrate: The ideal polymer substrate possesses aromatic rings or other electron-rich moieties susceptible to electrophilic attack. Polystyrene is a classic example, but other polymers like polysulfone or those containing naphthalene units are also suitable.[6]
-
Solvent Selection: The solvent must dissolve the starting polymer completely to ensure a homogeneous reaction. Crucially, it must be anhydrous and inert under Friedel-Crafts conditions. Halogenated hydrocarbons such as 1,2-dichloroethane or nitrobenzene are commonly used. The presence of water will deactivate the Lewis acid catalyst.
-
Catalyst Choice and Concentration: Strong Lewis acids are required to activate the BCMB crosslinker.[10] AlCl₃ is highly active but can sometimes promote side reactions. SnCl₄ is a milder and often more soluble alternative that can offer better control. The amount of catalyst is critical; too little will result in a slow or incomplete reaction, while too much can lead to excessive, uncontrolled crosslinking or polymer degradation.[11]
-
Stoichiometry (Polymer:BCMB Ratio): The ratio of crosslinker to polymer repeating units is the primary determinant of crosslinking density. A higher concentration of BCMB will lead to a more densely crosslinked, rigid network with reduced swelling capacity. Conversely, a lower concentration will result in a more flexible, loosely crosslinked gel.
-
Temperature and Reaction Time: Friedel-Crafts alkylations are often performed at elevated temperatures (e.g., 50-80°C) to ensure a reasonable reaction rate.[6] The reaction progress can often be monitored by a noticeable increase in the viscosity of the solution. Reaction time must be optimized to achieve the desired crosslinking without leading to degradation.
Detailed Experimental Protocol: Crosslinking of Polystyrene
This protocol describes a general procedure for the crosslinking of granular polystyrene using 1,4-Bis(chloromethoxy)butane.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Polystyrene (PS), avg. M.W. ~280,000 | Laboratory Grade | Sigma-Aldrich | Must be dry. |
| 1,4-Bis(chloromethoxy)butane (BCMB) | Synthesis Grade | TCI Chemicals | Handle with care in a fume hood.[12] |
| Tin (IV) Chloride (SnCl₄), anhydrous | ≥99% | Sigma-Aldrich | Extremely hygroscopic. Handle under inert atmosphere. |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Fisher Scientific | Use a dry solvent. |
| Methanol (MeOH) | ACS Grade | VWR | Used for quenching and washing. |
| Round-bottom flask, three-neck | 250 mL | --- | Equipped with a reflux condenser and nitrogen inlet. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle with temperature control | --- | --- | --- |
| Syringes and needles | --- | --- | For transferring anhydrous reagents. |
| Buchner funnel and filter paper | --- | --- | For product isolation. |
| Vacuum oven | --- | --- | For drying the final product. |
graph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];A[label="1. Dissolve Polystyrene\nin anhydrous DCE"]; B[label="2. Purge with Nitrogen\nEstablish inert atmosphere"]; C [label="3. Add BCMB Crosslinker\nto polymer solution"]; D [label="4. Prepare Catalyst\nSnCl₄ in anhydrous DCE"]; E [label="5. Initiate Reaction\nSlowly add catalyst"]; F [label="6. Heat & Stir\n(e.g., 60°C, 4-6h)\nMonitor viscosity"]; G [label="7. Cool & Quench\nAdd Methanol"]; H [label="8. Isolate Product\nFilter the precipitate"]; I[label="9. Wash Thoroughly\nwith Methanol"]; J [label="10. Dry Under Vacuum\n(e.g., 60°C)"];
A -> B -> C -> E; D -> E; E -> F -> G -> H -> I -> J; }
Caption: General workflow for polystyrene crosslinking.
Step-by-Step Procedure
-
Polymer Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 5.0 g of polystyrene in 100 mL of anhydrous 1,2-dichloroethane. Stir until the polymer is fully dissolved.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Crosslinker Addition: Add 0.90 g (approx. 4.8 mmol) of 1,4-Bis(chloromethoxy)butane to the polymer solution and stir for 5 minutes to ensure homogeneity.
-
Catalyst Preparation: In a separate, dry, nitrogen-flushed flask, prepare the catalyst solution by adding 1.25 g (0.8 mL, approx. 4.8 mmol) of anhydrous tin (IV) chloride to 10 mL of anhydrous 1,2-dichloroethane using a syringe.
-
Reaction Initiation: Slowly add the SnCl₄ solution dropwise to the stirring polymer solution at room temperature over 15-20 minutes. An increase in viscosity or mild exotherm may be observed.
-
Reaction Progression: After the catalyst addition is complete, heat the reaction mixture to 60°C using a heating mantle. Maintain vigorous stirring at this temperature for 4-6 hours. The progress of the crosslinking can be monitored by the significant increase in the solution's viscosity, which may lead to the formation of a gel.
-
Quenching and Product Isolation: After the reaction period, cool the mixture to room temperature. Slowly and carefully add 50 mL of methanol to the flask while stirring to quench the catalyst and precipitate the crosslinked polymer.
-
Washing: Filter the precipitated polymer using a Buchner funnel. Wash the solid product thoroughly with several portions of methanol (total of 150-200 mL) to remove any unreacted reagents, catalyst residues, and solvent.
-
Drying: Dry the crosslinked polystyrene product in a vacuum oven at 60°C until a constant weight is achieved. The final product should be an insoluble white solid.
Characterization and Validation
Validating the success of the crosslinking reaction is essential. The following methods provide a robust system for characterization.
-
Solubility Test (Qualitative): This is the most straightforward validation. A small amount of the dried product is placed in a vial with a good solvent for linear polystyrene (e.g., toluene or chloroform). Uncrosslinked polystyrene will dissolve completely, whereas the successfully crosslinked polymer will not dissolve, though it may swell.[13]
-
Swelling Ratio (Quantitative): The degree of crosslinking can be quantified by measuring the swelling ratio.
-
Weigh a known mass of the dry crosslinked polymer (W_d).
-
Immerse the polymer in a suitable solvent (e.g., toluene) for 24 hours to reach equilibrium swelling.
-
Remove the swollen polymer, gently blot the surface to remove excess solvent, and immediately weigh the swollen mass (W_s).
-
The equilibrium weight swelling ratio (Q) is calculated as: Q = W_s / W_d . A lower Q value indicates a higher degree of crosslinking.[13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the FT-IR spectrum of the crosslinked product with the starting polystyrene. While specific changes can be subtle, look for alterations in the C-H stretching and bending regions and the potential appearance of weak C-O-C ether linkage bands (around 1070-1160 cm⁻¹) from the crosslinker backbone.[6]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can demonstrate enhanced thermal stability, with the crosslinked polymer showing a higher onset temperature of decomposition compared to the linear precursor.[7][14] Differential Scanning Calorimetry (DSC) may show an increase or disappearance of the glass transition temperature (Tg).
Safety Precautions
Adherence to strict safety protocols is mandatory when performing this procedure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All steps, especially the handling of 1,2-dichloroethane, 1,4-Bis(chloromethoxy)butane, and SnCl₄, must be performed in a certified chemical fume hood.[15]
-
Reagent Handling:
-
1,4-Bis(chloromethoxy)butane: This compound is an alkylating agent and should be treated as potentially hazardous. Avoid inhalation and skin contact.
-
1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. Avoid inhalation and contact. Keep away from ignition sources.[16]
-
Tin (IV) Chloride (SnCl₄): SnCl₄ is corrosive and reacts violently with moisture to release HCl gas. Always handle under an inert atmosphere and add it to solutions slowly.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Quench any residual catalyst in a separate container with an appropriate solvent before disposal.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymer does not precipitate upon MeOH addition | Incomplete or no reaction; insufficient crosslinking. | Verify the activity of the catalyst. Ensure all reagents and solvents were anhydrous. Increase reaction time or temperature moderately. |
| Reaction mixture becomes an insoluble gel too quickly | Reaction is too fast; catalyst concentration is too high. | Reduce the amount of catalyst. Add the catalyst more slowly or at a lower temperature to better control the reaction rate. |
| Low product yield | Product loss during filtration; incomplete precipitation. | Ensure complete precipitation by adding sufficient methanol. Use finer filter paper. Check for solubility, which would indicate a failed reaction. |
| Final product is discolored (yellow/brown) | Polymer degradation or side reactions. | Reduce the reaction temperature. Ensure the reaction is performed under a fully inert atmosphere to prevent oxidation. |
Conclusion
Crosslinking polymers with 1,4-Bis(chloromethoxy)butane via Friedel-Crafts alkylation is a robust and versatile method for creating materials with enhanced thermomechanical properties. By carefully controlling key parameters such as solvent purity, catalyst concentration, and stoichiometry, researchers can tailor the crosslinking density to meet the demands of specific applications. The protocol and guidelines presented in this note offer a reliable framework for successfully synthesizing and validating these advanced polymer networks.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,4-Dichlorobutane. Retrieved from [Link]
-
BP. (2021, April 21). BP Butane Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(chloromethoxy)butane. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. Retrieved from [Link]
-
Li, S., & Zhou, Y. (2013). Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane. Asian Journal of Chemistry, 25(5), 2755-2757. Retrieved from [Link]
-
Dąbrowski, Z., et al. (2019). One-step hyper-cross-linking of porous styrenic polymers using dichloroalkane cross-linkers to maintain hydrophobicity. ResearchGate. Retrieved from [Link]
-
Shaw, M. T., & Weiss, R. A. (1984). Friedel-Crafts cross-linking methods for polystyrene modification. 3. Preparation and swelling characteristics of cross-linked particles. Industrial & Engineering Chemistry Product Research and Development. Retrieved from [Link]
-
Aydoğan, B., et al. (2015). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters as a cross-linker agent by click chemistry method. Polímeros. Retrieved from [Link]
- Redalyc. (n.d.). Synthesis, characterization and thermal degradation of cross-linked polystyrene using the alkyne-functionalized esters.
-
Wilkie, C. A., & Pabel, M. (2001). Cross-Linking of Polystyrene by Friedel-Crafts Chemistry: A Review. ResearchGate. Retrieved from [Link]
- Marquette University. (n.d.). Cross-linking of Polystyrene by Friedel-Crafts Chemistry: Multi-functional Additives. e-Publications@Marquette.
-
ResearchGate. (n.d.). Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of A Novel Hyper-Crosslinked Resin with 1,4-Bis(chloromethoxyl)butane. Retrieved from [Link]
-
Brijmohan, S. B., et al. (2005). Synthesis and Characterization of Cross-linked Sulfonated Polystyrene Nanoparticles. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of ether linkage containing bis-fluoran compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102718910B - Preparation method of crosslinked polystyrene microsphere.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
University of Bath. (2020, March 10). Cross – Linked Polystyrene in Combinatorial Chemistry. Retrieved from [Link]
-
White, A. P., et al. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics. Retrieved from [Link]
- Zhang, Y., et al. (2015). Dynamic crosslinked poly(styrene-block-butadiene-block-styrene) via Diels-Alder chemistry: An ideal method to improve solvent resistance. Express Polymer Letters.
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Marquette University. (n.d.). Cross-linking of Polystyrene by Friedel–Crafts Chemistry to Improve Thermal Stability. e-Publications@Marquette.
-
Ryan, A., et al. (n.d.). Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Dalton Transactions. Retrieved from [Link]
-
MDPI. (n.d.). Microporous Hyper-Crosslinked Polystyrenes and Nanocomposites with High Adsorption Properties: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Di(1,2,3-triazol-1-yl)butane as Building Block for the Preparation of the Iron(II) Spin-Crossover 2D Coordination Polymer. Retrieved from [Link]
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- 16. carlroth.com [carlroth.com]
Precision Monitoring of 1,4-Bis(chloromethoxy)butane: Kinetic Control and Safety Protocols
Part 1: Executive Summary & Safety Directive
The Molecule and the Challenge
1,4-Bis(chloromethoxy)butane (BCMB) is a potent bis-functional alkylating agent employed primarily for the chloromethylation of aromatic polymers (e.g., polysulfones, polystyrene) and the synthesis of anion exchange membranes. Structurally, it contains two
The Analytical Paradox:
-
High Reactivity: Essential for synthesis but makes the molecule unstable during standard sampling (e.g., LC-MS in aqueous mobile phases).
-
Toxicity: While a "safer" alternative to the carcinogen Bis(chloromethyl) ether (BCME), BCMB releases formaldehyde and HCl upon hydrolysis and is a suspected carcinogen. Open-air sampling is strictly prohibited.
Core Safety Protocol (Mandatory)
Before any analytical work, the following controls must be active:
-
Closed-Loop Sampling: All aliquots must be drawn via septum-sealed syringes or automated reactor sampling probes.
-
Neutralization Trap: All instrument exhaust (GC split vents, vacuum pump exhaust) must be scrubbed through a 10% NaOH/Ethanol trap to neutralize potential HCl and alkylating vapors.
-
Hydrolysis Hazard: Never introduce BCMB directly into "wet" solvents (e.g., un-dried Methanol/Acetonitrile) unless quenching is the analytical intent.
Part 2: In-Situ Kinetic Monitoring (ReactIR)
The most robust method for monitoring BCMB consumption is In-Situ Fourier Transform Infrared Spectroscopy (ReactIR) . This technique eliminates sampling risks and provides real-time kinetic data.
The Principle
The
Experimental Setup
-
Probe: DiComp (Diamond Composite) insertion probe (chemically resistant to HCl).
-
Spectral Window: 4000–650 cm⁻¹.
-
Key Regions of Interest (ROI):
-
Reactant (BCMB): ~650–700 cm⁻¹ (C-Cl stretch) and ~1100–1150 cm⁻¹ (C-O-C ether stretch).
-
By-Product (HCl): If generated in non-polar solvent, HCl may appear as broad rotational lines, though usually solvated.
-
Protocol: Real-Time Tracking
-
Background: Collect solvent background at reaction temperature before adding BCMB.
-
Initialization: Begin data collection (1 spectrum every 30 seconds).
-
Addition: Add BCMB. Mark "t=0" in the software.
-
Tracking: Monitor the absorbance height of the C-Cl peak.
-
Validation: The peak height should decay following pseudo-first-order kinetics (if substrate is in excess).
-
-
Endpoint: Reaction is deemed complete when the first derivative of the C-Cl absorbance approaches zero.
Part 3: High-Integrity Purity Analysis (Derivatization GC-MS)
Direct injection of
The Chemistry
Protocol: Derivatization & Quantification
Reagents:
-
Derivatizing Agent: 0.5 M Sodium Methoxide (NaOMe) in dry Methanol.
-
Internal Standard (IS): Dodecane (non-reactive, distinct retention time).
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
Step-by-Step Workflow:
| Step | Action | Critical Technical Note |
| 1 | Sampling | Withdraw 50 µL of reaction mixture via gastight syringe. |
| 2 | Quench/Derivatize | Immediately inject into a vial containing 1.0 mL of 0.5 M NaOMe/MeOH . Vortex for 30s. |
| 3 | Extraction | Add 1.0 mL Water (to dissolve NaCl) and 1.0 mL Hexane (containing 0.1 mg/mL Dodecane IS). |
| 4 | Separation | Vortex and centrifuge. The BCMB-derivative partitions into the top Hexane layer. |
| 5 | Analysis | Inject 1 µL of the Hexane layer into GC-MS. |
GC-MS Parameters (Agilent 7890/5977 equivalent)
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar phases are required.[1]
-
Inlet: Split 20:1, 250°C.
-
Oven Program:
-
50°C (hold 2 min)
-
Ramp 15°C/min to 280°C
-
Hold 5 min.
-
-
Detection (SIM Mode):
-
Monitor m/z for the derivative (Molecular Weight: 178.2 g/mol ).
-
Target Ions: 45 (CH2=OMe+), 75 (HO-CH2-CH2-O-CH2+).
-
Note: The parent ion may be weak; quantitate on stable fragments.
-
Part 4: Structural Validation (NMR)
For initial raw material qualification or isolated product verification,
-
Solvent:
(Must be neutralized with basic alumina to prevent acid-catalyzed hydrolysis during acquisition). -
Diagnostic Signal: The methylene protons between the oxygen and chlorine (
) appear as a singlet downfield, typically 5.5 – 5.8 ppm . -
Purity Logic: Integration of this singlet vs. the internal butane chain protons (
~1.7 and ~3.6 ppm) confirms the degree of chloromethylation.
Part 5: Visualizations & Logic Maps
Analytical Decision Matrix
This diagram guides the researcher to the correct technique based on the reaction phase.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and stability.
Derivatization Workflow
The chemical transformation required for safe GC quantification.
Figure 2: Derivatization pathway converting hazardous BCMB to a stable analog for gas chromatography.
Part 6: References
-
Sigma-Aldrich. (2025). 1,4-Bis(chloromethoxy)butane Product Specification & Safety Data Sheet. Merck KGaA.[2]
-
Occupational Safety and Health Administration (OSHA). (2024). Bis(chloromethyl) Ether: Sampling and Analytical Methods. United States Department of Labor.
-
Müller, G., Norpoth, K., & Travenius, S. (1981). Quantitative determination of bis(chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors. International Archives of Occupational and Environmental Health.
-
BenchChem. (2025).[3] Comparative Guide to HPLC Methods for Monitoring 1,4-Dibromobutane Reaction Progress (Analogous Alpha-Halo Methodologies).
-
O'Brien, A. G., et al. (2016). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions. Reaction Chemistry & Engineering.
Sources
The Versatile Role of 1,4-Bis(chloromethoxy)butane in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Linker
1,4-Bis(chloromethoxy)butane is a versatile bifunctional electrophile that serves as a valuable building block in the synthesis of a variety of organic molecules.[1] Its structure, featuring a flexible four-carbon butane chain flanked by two reactive chloromethoxy groups, allows for the facile introduction of a butyl diether linkage into target molecules. This unique characteristic makes it an ideal reagent for the construction of macrocyclic structures and for linking molecular fragments, which are key features in many biologically active compounds. The chloromethoxy groups are highly susceptible to nucleophilic substitution, readily reacting with a wide range of nucleophiles such as phenols, alcohols, and amines to form stable ether or amine linkages. This reactivity profile, governed by principles of nucleophilic substitution reactions, underpins its utility in synthetic organic and medicinal chemistry.[2]
Core Application: Synthesis of Bioactive Oxacyclophanes
A primary application of 1,4-bis(chloromethoxy)butane in the synthesis of bioactive molecules is in the construction of oxacyclophanes. These macrocyclic compounds, containing one or more aromatic rings and ether linkages, have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The butane bridge derived from 1,4-bis(chloromethoxy)butane imparts a degree of conformational flexibility to the macrocycle, which can be crucial for its interaction with biological targets.
Mechanistic Insight: The Williamson Ether Synthesis for Macrocyclization
The synthesis of oxacyclophanes using 1,4-bis(chloromethoxy)butane typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of the Williamson ether synthesis.[3] In this reaction, a bis-phenolic compound, such as a substituted hydroquinone, is deprotonated with a suitable base to generate a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the chloromethoxy group, displacing the chloride leaving group and forming a new carbon-oxygen bond. Due to the bifunctional nature of both reactants, this process occurs at both ends of the molecules, leading to a cyclization event that forms the macrocyclic ether.
The efficiency of this macrocyclization is influenced by several factors, including the choice of solvent, base, and reaction temperature, as well as the concentration of the reactants. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
Featured Application: Synthesis of a Bioactive Bis-hydroquinone Oxacyclophane
This section details the synthesis of a [4.4]paracyclophane derivative, a type of oxacyclophane, from 1,4-bis(chloromethoxy)butane and a hydroquinone derivative. Hydroquinone and its derivatives are known to possess antimicrobial and cytotoxic activities, making the resulting macrocycle a promising candidate for biological evaluation.[4]
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of a [4.4]paracyclophane.
Experimental Protocol: Synthesis of a Bis-hydroquinone [4.4]Paracyclophane
This protocol outlines a general procedure for the synthesis of a bis-hydroquinone oxacyclophane via a Williamson ether synthesis. Researchers should optimize conditions based on the specific hydroquinone derivative used.
Materials:
-
1,4-Bis(chloromethoxy)butane
-
Substituted Hydroquinone (e.g., Hydroquinone)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a high-dilution concentration (e.g., 0.01 M) to favor macrocyclization.
-
Heating and Addition of Electrophile: Heat the stirred suspension to a moderate temperature (e.g., 80 °C). In a separate flask, dissolve 1,4-bis(chloromethoxy)butane (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the heated reaction mixture over an extended period (e.g., 8-12 hours) using a syringe pump. This slow addition is crucial to maintain high-dilution conditions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with dichloromethane.
-
Extraction: Combine the filtrate and the washings and remove the DMF under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure oxacyclophane.
Self-Validation and Expected Outcomes:
-
TLC Analysis: During the reaction, the appearance of a new, typically less polar spot corresponding to the macrocyclic product should be observed, while the spots for the starting materials diminish.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons of the hydroquinone moiety, the methylene protons of the butane bridge, and the methylene protons of the oxymethylene linkers.
-
¹³C NMR: Confirm the presence of all unique carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the [4.4]paracyclophane should be observed.
-
-
Yield: Yields for macrocyclization reactions can vary significantly depending on the specific substrates and reaction conditions. Yields in the range of 20-50% are common.
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₄ (for the parent bis-hydroquinone product) |
| Molecular Weight | 272.29 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and some polar aprotic solvents (e.g., THF, DMF) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.8 (s, 8H, Ar-H), ~4.6 (s, 8H, O-CH₂-O), ~1.9 (m, 4H, -CH₂-), ~1.6 (m, 4H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~150 (Ar-C-O), ~116 (Ar-C-H), ~95 (O-CH₂-O), ~26 (-CH₂-) |
Note: The exact chemical shifts will vary depending on the substitution pattern of the hydroquinone starting material and the solvent used for NMR analysis.
Logical Workflow for Synthesis and Evaluation
Figure 2. A logical workflow for the synthesis and biological evaluation of bioactive macrocycles using 1,4-bis(chloromethoxy)butane.
Conclusion and Future Perspectives
1,4-Bis(chloromethoxy)butane is a valuable and versatile reagent for the synthesis of macrocyclic compounds with potential biological activity. The Williamson ether synthesis provides a reliable and well-understood method for constructing oxacyclophanes from this building block and various bis-phenolic precursors. The inherent bioactivity of certain aromatic diols, such as hydroquinones, can be incorporated into these macrocyclic scaffolds, opening avenues for the discovery of novel therapeutic agents. Future research in this area could focus on expanding the library of synthesized oxacyclophanes by utilizing a wider range of substituted diphenols and exploring their structure-activity relationships to develop potent and selective bioactive molecules.
References
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PubChem. 1,4-Bis(chloromethoxy)butane. National Center for Biotechnology Information. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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PubMed. Antimicrobial Mechanism of Hydroquinone. [Link]
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PubMed. Cytotoxic activity of butane type of 1,7-seco-2,7'-cyclolignanes and apoptosis induction by Caspase 9 and 3. [Link]
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ARKIVOC. Unexpected course of a Williamson ether synthesis. [Link]
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PubMed. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. [Link]
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PubMed Central. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. [Link]
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PubMed. Synthesis of biologically active [2.2]paracyclophanes. [Link]
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PubMed. Bis(oxofluorenediyl)oxacyclophanes: synthesis, crystal structure and complexation with paraquat in the gas phase. [Link]
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Cambridge University Press. Williamson Ether Synthesis. [Link]
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Application Note: Post-Functionalization of Polysulfones with 1,4-Bis(chloromethoxy)butane for Advanced Applications
Introduction
Polysulfones (PSf) are a class of high-performance thermoplastic polymers renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance.[1] These properties have established them as materials of choice in a multitude of applications, including membranes for water treatment, gas separation, and biomedical devices. However, the inherently hydrophobic nature of the unmodified polysulfone backbone can lead to challenges such as biofouling in membrane applications, limiting their long-term performance.
Post-functionalization of polysulfones offers a versatile strategy to tailor their surface properties and impart new functionalities without compromising the desirable bulk characteristics of the polymer.[2] One of the most effective methods for activating the polysulfone backbone for further modification is chloromethylation, which introduces reactive chloromethyl (-CH₂Cl) groups onto the aromatic rings of the polymer. These groups serve as versatile handles for a wide array of subsequent chemical transformations.
This application note provides a detailed guide for the post-functionalization of polysulfones using 1,4-Bis(chloromethoxy)butane (BCMB) as a key reagent. BCMB offers a dual functionality: it can act as a chloromethylating agent to introduce the desired reactive sites, and also as a cross-linking agent to enhance the mechanical and chemical stability of the resulting polymer network. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for both chloromethylation and subsequent functionalization, and outline the essential characterization techniques to validate the successful modification of the polysulfone.
Theoretical Background: The Chemistry of Polysulfone Functionalization
The post-functionalization of polysulfone via chloromethylation is primarily an electrophilic aromatic substitution reaction. The aromatic rings of the bisphenol A unit in the polysulfone backbone are activated towards electrophilic attack.
Chloromethylation with 1,4-Bis(chloromethoxy)butane:
1,4-Bis(chloromethoxy)butane (BCMB) serves as a source of electrophilic chloromethylating species in the presence of a Lewis acid catalyst, typically stannic chloride (SnCl₄). The catalyst polarizes the C-Cl bond in BCMB, generating a highly reactive electrophile that then attacks the electron-rich aromatic rings of the polysulfone.
The reaction mechanism can be visualized as follows:
Figure 1: Simplified mechanism of polysulfone chloromethylation using BCMB and a Lewis acid catalyst.
Post-Chloromethylation Modification:
The introduced chloromethyl groups are highly susceptible to nucleophilic substitution, opening a gateway to a vast library of functional groups. A prominent example is quaternization, where the chloromethylated polysulfone is reacted with a tertiary amine to introduce quaternary ammonium groups. This modification is particularly valuable for creating anion exchange membranes.[3]
Figure 2: General scheme for the quaternization of chloromethylated polysulfone.
Cross-linking with BCMB:
Due to its bifunctional nature, BCMB can also act as a cross-linker, forming ether linkages between two polysulfone chains. This enhances the polymer's mechanical strength and resistance to solvents. The extent of cross-linking versus chloromethylation can be controlled by adjusting the reaction conditions, such as the molar ratio of reactants and the reaction time.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Polysulfone (PSf) | Udel® P-1700 or equivalent | Sigma-Aldrich |
| 1,4-Bis(chloromethoxy)butane (BCMB) | ≥95% | Sigma-Aldrich |
| Stannic Chloride (SnCl₄) | Anhydrous, ≥99% | Sigma-Aldrich |
| Chloroform (CHCl₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99% | Sigma-Aldrich |
| Methanol (CH₃OH) | ACS Reagent Grade | Fisher Scientific |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
Safety Precautions:
-
1,4-Bis(chloromethoxy)butane (BCMB) is a hazardous chemical. It is corrosive and a suspected carcinogen. Always handle BCMB in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Stannic chloride is corrosive and reacts violently with water. Handle in a dry environment, preferably in a glovebox or under an inert atmosphere.
-
Chloroform and dichloromethane are volatile and toxic. Use only in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Chloromethylation of Polysulfone using BCMB
This protocol details the introduction of chloromethyl groups onto the polysulfone backbone.
1. Dissolution of Polysulfone: a. In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10 g of dried polysulfone in 300 mL of anhydrous dichloromethane. b. Stir the mixture at room temperature under a nitrogen atmosphere until the polysulfone is completely dissolved. This may take several hours.
2. Reaction Setup: a. Once the polysulfone is dissolved, add 1,4-Bis(chloromethoxy)butane (BCMB). The molar ratio of the polysulfone repeating unit to BCMB can be varied to control the degree of chloromethylation. A typical starting ratio is 1:5. b. After the addition of BCMB, slowly add the stannic chloride catalyst (e.g., 0.5 mL) to the reaction mixture using a syringe.[5]
3. Reaction: a. Heat the reaction mixture to 40-50°C and stir for 24-48 hours under a nitrogen atmosphere.[5] The reaction time can be adjusted to achieve the desired degree of functionalization. b. The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR.
4. Precipitation and Purification: a. After the desired reaction time, cool the mixture to room temperature. b. Slowly pour the viscous polymer solution into a large excess of methanol (e.g., 2 L) with vigorous stirring. This will precipitate the chloromethylated polysulfone (CMPSf) as a white, fibrous solid. c. Filter the precipitate and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. d. Dry the purified CMPSf in a vacuum oven at 50-60°C for 24 hours.
Protocol 2: Post-Functionalization of Chloromethylated Polysulfone (Quaternization Example)
This protocol describes the introduction of quaternary ammonium groups using triethylamine.
1. Dissolution of CMPSf: a. Dissolve the dried chloromethylated polysulfone (CMPSf) in an appropriate solvent, such as N,N-dimethylformamide (DMF), to create a 10-15% (w/v) solution in a round-bottom flask.
2. Quaternization Reaction: a. Add an excess of triethylamine (TEA) to the CMPSf solution. A molar ratio of CMPSf chloromethyl groups to TEA of 1:3 is a good starting point. b. Heat the reaction mixture to 60-70°C and stir for 24 hours under a nitrogen atmosphere.[6]
3. Precipitation and Purification: a. After the reaction is complete, cool the solution to room temperature. b. Precipitate the quaternized polysulfone (QPSf) by pouring the solution into a large volume of a suitable non-solvent, such as diethyl ether or a mixture of methanol and water. c. Filter the resulting polymer and wash it extensively with the non-solvent to remove unreacted triethylamine and its hydrochloride salt. d. Dry the final product in a vacuum oven at 50-60°C.
Protocol 3: Cross-linking of Polysulfone using BCMB
This protocol focuses on using BCMB primarily as a cross-linking agent.
1. Polymer Solution Preparation: a. Prepare a solution of polysulfone in an appropriate solvent (e.g., chloroform or NMP) at a concentration of 15-20% (w/v).
2. Cross-linking Reaction: a. Add 1,4-Bis(chloromethoxy)butane (BCMB) and a Lewis acid catalyst (e.g., SnCl₄) to the polysulfone solution. The molar ratio of BCMB to the polysulfone repeating unit should be lower than that used for extensive chloromethylation, for instance, 1:1 or 1:2. b. Cast the solution onto a glass plate to form a thin film. c. Heat the cast film in an oven at a controlled temperature (e.g., 80-100°C) for a specified duration (e.g., 1-4 hours) to induce cross-linking. The optimal time and temperature will depend on the desired degree of cross-linking.
3. Post-Treatment: a. After cross-linking, the membrane is typically immersed in a non-solvent bath (e.g., water) to remove the residual solvent and catalyst. b. The resulting cross-linked membrane should be washed thoroughly with deionized water and stored in a hydrated state.
Characterization of Functionalized Polysulfones
The successful functionalization of polysulfone must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of new functional groups. | Chloromethylation: Appearance of a new peak around 1265 cm⁻¹ (C-Cl stretching) and 675 cm⁻¹ (CH₂-Cl wagging).[3] Quaternization: Appearance of new peaks corresponding to the C-N stretching of the quaternary ammonium group. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the introduction of new chemical groups and determine the degree of functionalization. | Chloromethylation: A new peak appearing around 4.5-4.7 ppm, corresponding to the methylene protons of the -CH₂Cl group. The degree of chloromethylation can be calculated by comparing the integration of this peak to the integration of the aromatic protons of the polysulfone backbone.[3] Quaternization: A downfield shift of the methylene protons adjacent to the nitrogen atom. |
| Contact Angle Measurement | To assess the change in surface hydrophilicity. | A decrease in the water contact angle is expected after the introduction of hydrophilic functional groups like quaternary ammonium salts. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | An increase in molecular weight and broadening of the distribution may be observed, particularly in the case of cross-linking. |
Applications in Research and Drug Development
The ability to precisely tailor the properties of polysulfone opens up a wide range of possibilities for researchers, scientists, and drug development professionals:
-
Drug Delivery Systems: Functionalized polysulfones can be engineered into nanoparticles, micelles, or hydrogels for controlled and targeted drug release. The introduced functional groups can be used to conjugate drugs, targeting ligands, or imaging agents.
-
Biocompatible Coatings: Quaternized polysulfones exhibit antimicrobial properties and can be used to coat medical devices, such as catheters and implants, to prevent biofilm formation and reduce the risk of infections.[3]
-
Affinity Membranes for Bioseparations: By immobilizing specific ligands (e.g., antibodies, proteins) onto the functionalized polysulfone surface, highly selective affinity membranes can be developed for the purification of therapeutic proteins and other biomolecules.
-
Hemodialysis and Blood Filtration: Modifying the surface of polysulfone membranes to improve their hydrophilicity and biocompatibility is crucial for reducing protein adsorption and platelet adhesion during hemodialysis, leading to better patient outcomes.[1]
Conclusion
The post-functionalization of polysulfones using 1,4-Bis(chloromethoxy)butane is a powerful and versatile technique for creating advanced materials with tailored properties. By carefully controlling the reaction conditions, researchers can introduce a variety of functional groups or create cross-linked networks, significantly expanding the applicability of this robust polymer. The protocols and characterization methods outlined in this application note provide a solid foundation for scientists and engineers to explore the full potential of functionalized polysulfones in their respective fields, from fundamental research to the development of next-generation therapeutic and diagnostic tools.
References
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A facile approach to prepare crosslinked polysulfone-based anion exchange membranes with enhanced alkali resistance and dimensional stability. RSC Publishing. (2019-11-08). [Link]
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Polysulfones functionalization using chloromethylated precursors. ResearchGate. [Link]
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Quaternized Polysulfone Cross-Linked N,N-Dimethyl Chitosan-Based Anion-Conducting Membranes. MDPI. [Link]
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Chloromethylation of polysulfone. [Color figure can be viewed at wileyonlinelibrary.com]. ResearchGate. [Link]
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Preparation of anion exchange membrane by efficient functionalization of polysulfone for electrodialysis. ResearchGate. [Link]
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Chloromethylation mechanism of polysulfone with chloromethyl alkyl ethers. ResearchGate. [Link]
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Improved Performance of Polysulfone Ultrafiltration Membrane Using TCPP by Post-Modification Method. MDPI. [Link]
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Quaternized Polysulfones as Matrix for the Development of Broad-Spectrum Antimicrobial Coatings for Medical Devices. MDPI. [Link]
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Synthesis of linear chloromethylated polystyrene with 1,4- bis(chloromethoxyl)butane as chloromethylation reagent | Request PDF. ResearchGate. [Link]
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Synthesis and Characterization of Novel Anion Exchange Membranes Based on Semi-Interpenetrating Networks of Functionalized Polysulfone: Effect of Ionic Crosslinking. National Institutes of Health. [Link]
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Modification of polysulfone with pendant carboxylic acid functionality for ultrafiltration membrane applications. Indian Academy of Sciences. [Link]
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Preparation and Characterization of Modified Polysulfone with Crosslinked Chitosan–Glutaraldehyde MWCNT Nanofiltration Membranes, and Evaluation of Their Capability for Salt Rejection. MDPI. [Link]
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Cas 13483-19-7,1,4-bis(chloromethoxy)butane - LookChem. LookChem. [Link]
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The modification of polysulfone by metalation. ResearchGate. [Link]
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Quaternized Polysulfone as a Solid Polymer Electrolyte Membrane with High Ionic Conductivity for All-Solid-State Zn-Air Batteries. MDPI. [Link]
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Characterization, Performance, and Toxicological Assessment of Polysulfone-Sulfonated Polyether Ether Ketone Membranes for Water Separation Applications. National Institutes of Health. [Link]
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Application Notes and Protocols: Quaternization of Polymers after Chloromethylation with 1,4-Bis(chloromethoxy)butane
Introduction: Engineering Charged Polymers for Advanced Applications
The functionalization of polymers to introduce specific chemical moieties is a cornerstone of modern materials science, enabling the tailoring of properties for a vast array of applications, from drug delivery to advanced membrane technologies.[1][2] Among the most impactful modifications is the introduction of quaternary ammonium groups, a process known as quaternization. This modification imparts a permanent positive charge to the polymer backbone, dramatically altering its solubility, antimicrobial activity, and ion-exchange capabilities.[3][4] Quaternized polymers are integral to the development of anion exchange membranes (AEMs) for fuel cells, antimicrobial surfaces for medical devices, and sophisticated drug delivery vehicles.[3][4][5][6]
A critical and highly effective two-step pathway to achieve quaternization involves an initial chloromethylation of an aromatic polymer, followed by a nucleophilic substitution reaction with a tertiary amine. The chloromethylation step introduces a reactive chloromethyl (-CH₂Cl) group onto the polymer, which then serves as an electrophilic site for the subsequent quaternization. While traditional chloromethylating agents like chloromethyl methyl ether are highly effective, their extreme carcinogenicity has driven the adoption of safer alternatives.[7][8] 1,4-Bis(chloromethoxy)butane (BCMB) has emerged as a significantly less hazardous and efficient reagent for this purpose.[9][10]
This comprehensive guide provides a detailed exposition on the chloromethylation of polymers using BCMB, followed by a robust protocol for their subsequent quaternization. We will delve into the mechanistic underpinnings of these reactions, present step-by-step experimental procedures, and outline the essential characterization techniques for validating the successful modification of the polymer. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the power of polymer quaternization in their work.
Mechanistic Rationale: A Two-Step Pathway to Cationic Polymers
The overall transformation can be visualized as a two-stage process, each with its distinct chemical logic.
Stage 1: Friedel-Crafts Chloromethylation with 1,4-Bis(chloromethoxy)butane
The introduction of the chloromethyl group onto an aromatic polymer, such as polystyrene or polysulfone, is typically achieved through a Friedel-Crafts alkylation reaction.[7][9] In this reaction, BCMB, in the presence of a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃), acts as the electrophile source.[9][10] The Lewis acid coordinates with one of the oxygen atoms of BCMB, facilitating the departure of a chloride ion and generating a highly reactive carbocation. This electrophile then attacks the electron-rich aromatic ring of the polymer, leading to the formation of a chloromethylated polymer. The choice of Lewis acid and reaction conditions can be tuned to control the degree of chloromethylation.[9][10]
Stage 2: Nucleophilic Substitution for Quaternization
With the reactive chloromethyl group in place, the second stage involves a straightforward nucleophilic substitution (Sₙ2) reaction. A tertiary amine (e.g., trimethylamine, triethylamine) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.[11] This results in the displacement of the chloride ion and the formation of a stable quaternary ammonium salt, effectively tethering a permanent positive charge to the polymer backbone. The efficiency of this step is influenced by the choice of solvent, temperature, and the stoichiometry of the amine.[11][12]
Visualizing the Transformation: Reaction Pathway and Experimental Workflow
To provide a clear visual representation of the chemical and procedural steps involved, the following diagrams have been generated.
Caption: Chemical reaction pathway for polymer quaternization.
Caption: Experimental workflow from starting material to final product.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the chloromethylation of a model polymer, polystyrene, followed by its quaternization. These protocols are designed to be adaptable to other aromatic polymers with appropriate modifications to solvents and reaction conditions.
Protocol 1: Chloromethylation of Polystyrene using 1,4-Bis(chloromethoxy)butane
Materials:
-
Polystyrene (PS)
-
1,4-Bis(chloromethoxy)butane (BCMB)[13]
-
Anhydrous Tin(IV) chloride (SnCl₄)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for filtration and washing
Procedure:
-
Dissolution of Polystyrene: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a known amount of polystyrene in anhydrous DCE. The concentration will depend on the molecular weight of the polystyrene but a 5-10% (w/v) solution is a good starting point. Stir until the polymer is fully dissolved.
-
Addition of Reagents: Cool the polymer solution in an ice bath. To the cooled solution, slowly add 1,4-Bis(chloromethoxy)butane. The molar ratio of BCMB to the styrene monomer unit should be optimized based on the desired degree of chloromethylation, with a 1:1 to 2:1 ratio being a common starting range.[9]
-
Initiation of Reaction: While maintaining the low temperature, slowly add the Lewis acid catalyst, SnCl₄, to the reaction mixture. A molar ratio of SnCl₄ to BCMB of approximately 1:1 is typically effective.[9] A color change is often observed upon addition of the catalyst.
-
Reaction Progression: Allow the reaction to proceed at a controlled temperature (e.g., 0-25 °C) for a specified duration (typically 4-24 hours). The reaction time is a critical parameter for controlling the degree of functionalization and minimizing side reactions like cross-linking.[7][9]
-
Termination and Precipitation: Terminate the reaction by slowly adding methanol to the flask. This will quench the catalyst and precipitate the chloromethylated polystyrene.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any unreacted reagents and catalyst residues.
-
Drying: Dry the purified chloromethylated polystyrene under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Quaternization of Chloromethylated Polystyrene
Materials:
-
Chloromethylated Polystyrene (CMPS) from Protocol 1
-
Tertiary amine (e.g., Trimethylamine solution in ethanol or Triethylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO))[11][12]
-
Methanol or Diethyl ether for precipitation
-
Round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolution of CMPS: Dissolve the dried chloromethylated polystyrene in a suitable solvent such as DMF or THF in a round-bottom flask.[12]
-
Addition of Amine: Add an excess of the tertiary amine to the polymer solution. A significant molar excess (e.g., 3-10 fold relative to the chloromethyl groups) is recommended to drive the reaction to completion.[11]
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for an extended period (typically 24-48 hours).[11] The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them (e.g., by FTIR).
-
Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the quaternized polymer by slowly adding the solution to a non-solvent such as diethyl ether or methanol.
-
Washing: Filter the quaternized polymer and wash it thoroughly with the precipitation solvent to remove the excess amine and any salts formed during the reaction.
-
Drying: Dry the final quaternized polymer product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization and Validation: Ensuring Successful Modification
A suite of analytical techniques is essential to confirm the chemical transformation and quantify the degree of functionalization.[14]
| Analytical Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the introduction of new functional groups.[14][15] | After Chloromethylation: Appearance of a peak around 1265 cm⁻¹ (C-Cl stretch) and changes in the aromatic C-H bending region.[10] After Quaternization: Disappearance or significant reduction of the C-Cl peak and the appearance of new peaks associated with the quaternary ammonium group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To provide detailed structural information and quantify the degree of functionalization.[14][15][16][17] | After Chloromethylation: A new peak appears in the ¹H NMR spectrum around 4.5 ppm, corresponding to the methylene protons of the -CH₂Cl group.[9] After Quaternization: The -CH₂Cl peak shifts downfield, and new peaks corresponding to the alkyl groups on the nitrogen appear.[18] The degree of functionalization can be calculated by comparing the integration of these new peaks to the aromatic protons of the polymer backbone.[17][18] |
| Elemental Analysis | To determine the elemental composition (C, H, N, Cl) of the modified polymers.[19] | An increase in the nitrogen content and a corresponding decrease in the chlorine content after quaternization confirms the successful reaction. The degree of quaternization can be calculated from these values. |
| Titration Methods (e.g., Volhard Method) | To quantify the chloride content in the chloromethylated polymer and the ionic content (ion-exchange capacity) of the quaternized polymer.[6][9] | The chloride content determined by titration should correlate with the degree of chloromethylation calculated from NMR. The ion-exchange capacity of the final product is a direct measure of the number of quaternary ammonium groups. |
Concluding Remarks for the Practicing Scientist
The protocols and analytical framework presented here provide a robust and reliable methodology for the quaternization of polymers via chloromethylation with the safer reagent, 1,4-bis(chloromethoxy)butane. The key to success lies in the careful control of reaction parameters, particularly stoichiometry, temperature, and reaction time, to achieve the desired degree of functionalization while minimizing undesirable side reactions. Rigorous characterization is not merely a validation step but an integral part of the process, providing the necessary feedback to optimize the synthesis for specific applications. The resulting quaternized polymers, with their tunable charge density and versatile properties, hold immense promise for advancing a wide range of technologies.
References
-
Development of Polymeric Membranes Based on Quaternized Polysulfones for AMFC Applications. Polymers (Basel). 2021;13(21):3798. Available from: [Link]
-
Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Int J Mol Sci. 2021;22(11):5548. Available from: [Link]
-
Synthesis and Characterization of a Composite Anion Exchange Membrane for Water Electrolyzers (AEMWE). Membranes (Basel). 2023;13(1):97. Available from: [Link]
-
Properties and Morphologies of Anion-Exchange Membranes with Different Lengths of Fluorinated Hydrophobic Chains. ACS Omega. 2022;7(1):1407-1416. Available from: [Link]
-
Quaternary ammonium polyelectrolytes. II. Quaternization reaction of some tertiary amines. ResearchGate. 1974. Available from: [Link]
-
Biomedical Applications of Quaternized Chitosan. Int J Mol Sci. 2018;19(10):3074. Available from: [Link]
-
Characterizing quaternary ammonium polystyrene polymers for structure, property, and performance relationships in direct air capture applications. ACS Publications. 2023. Available from: [Link]
-
Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition. RSC Publishing. 2023. Available from: [Link]
-
Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy) butane as chloromethylation reagent. ResearchGate. 2008. Available from: [Link]
-
Synthesis of linear chloromethylated polystyrene with 1,4- bis(chloromethoxyl)butane as chloromethylation reagent. ResearchGate. 2007. Available from: [Link]
-
Studies on the Chloromethylation of Polystyrene Resins. Journal of Polymer Materials. 1991;8(3):189-192. Available from: [Link]
-
Synthesis and characterization of anion-exchange membranes based on hydrogenated poly(norbornene). Polymer Chemistry. 2013;4(19):5050-5059. Available from: [Link]
-
Preparation and Characterization of Quaternized Chitosan Coated Alginate Microspheres for Blue Dextran Delivery. Polymers (Basel). 2017;9(6):210. Available from: [Link]
-
Quaternized Polysulfones as Matrix for the Development of Broad-Spectrum Antimicrobial Coatings for Medical Devices. Int J Mol Sci. 2024;25(3):1480. Available from: [Link]
-
A review of the synthesis and characterization of anion exchange membranes. Journal of Materials Science. 2018;53(16):11131-11150. Available from: [Link]
-
Quaternary ammonium-functionalized polysilsesquioxanes for antifogging coating. RSC Applied Polymers. 2024. Available from: [Link]
-
Applications of Polymers in Parenteral Drug Delivery. In: Park K, ed. Biomaterials for Cancer Therapeutics. Woodhead Publishing; 2013:203-229. Available from: [Link]
-
Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity. ResearchGate. 2016. Available from: [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry. 2023. Available from: [Link]
-
Synthesis and Characterization of Polymeric Anion Exchange Membranes. ProQuest Dissertations Publishing. 2014. Available from: [Link]
-
Research Progress on Typical Quaternary Ammonium Salt Polymers. Polymers (Basel). 2022;14(15):3014. Available from: [Link]
-
1,4-Bis(chloromethoxy)butane. PubChem. Accessed January 20, 2026. Available from: [Link]
-
New studies in aromatic chloromethylation. Durham E-Theses. 1988. Available from: [Link]
-
Preparation of two kinds of chloromethylated polystyrene particle using 1,4-bis (chloromethoxy) butane as chloromethylation reagent. J-GLOBAL. 2008. Available from: [Link]
Sources
- 1. Biomedical Applications of Quaternized Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. web.itu.edu.tr [web.itu.edu.tr]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Polymeric Membranes Based on Quaternized Polysulfones for AMFC Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,4-Bis(chloromethoxy)butane | C6H12Cl2O2 | CID 99518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. mdpi.com [mdpi.com]
- 16. Properties and Morphologies of Anion-Exchange Membranes with Different Lengths of Fluorinated Hydrophobic Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composit ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00661A [pubs.rsc.org]
- 18. Quaternary ammonium-functionalized polysilsesquioxanes for antifogging coating - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00322E [pubs.rsc.org]
- 19. Characterizing quaternary ammonium polystyrene polymers for structure, property, and performance relationships in direct air capture applications - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Issues with solubility of 1,4-Bis(chloromethoxy)butane in reaction mixtures
The following technical guide addresses the solubility and stability challenges associated with 1,4-Bis(chloromethoxy)butane (BCMB) . This document is structured as a Tier-3 Technical Support resource, designed for researchers encountering phase separation, precipitation, or inconsistent yields in chloromethylation and crosslinking reactions (e.g., Davankov resin synthesis).
Executive Summary: The "Solubility" Misconception
Users often report "solubility issues" with BCMB (CAS: 13483-19-7) when observing cloudiness, precipitation, or phase separation.[1][2] Technically, BCMB is highly soluble in most organic solvents (DCM, DCE, Nitrobenzene). [1][2]
The observed issues are rarely simple insolubility. They are typically symptoms of three distinct failure modes:[2]
-
Rapid Hydrolysis: BCMB reacts with trace moisture to form insoluble oligomers or paraformaldehyde-like solids.[1]
-
Lewis Acid Complexation: Interaction with catalysts (
, ) can form dense, insoluble ionic liquid phases ("Red Oil").[1] -
Premature Gelation: In polymer functionalization, high local concentrations cause crosslinking before the reagent is dispersed.[1]
Troubleshooting Guide (Q&A Format)
Q1: "I added BCMB to my solvent (THF/DCM), and the solution turned cloudy or formed a white precipitate immediately. Why?"
Diagnosis: Hydrolytic Decomposition.
BCMB is an
Corrective Action:
-
Solvent Prep: Distill solvents over Calcium Hydride (
) or use a molecular sieve drying column.[1] -
Glassware: Flame-dry all glassware under vacuum.[1]
-
Test: Check the BCMB bottle. If the stock reagent has white solids at the bottom, it has already degraded.[1][2]
Q2: "Upon adding the Lewis Acid catalyst ( or ), a separate oily dark phase formed at the bottom.[1] Is the BCMB crashing out?"
Diagnosis: Lewis Acid-Ether Complexation. This is not BCMB precipitating; it is the formation of a coordination complex .[1] Ethers (including BCMB) act as Lewis bases.[1] Strong Lewis acids coordinate with the oxygen atoms in BCMB.[1]
-
The Risk: If this phase settles, the reaction becomes biphasic and diffusion-limited, leading to poor chloromethylation yields or heterogeneous crosslinking.[1]
-
The "Red Oil" Effect: In Friedel-Crafts chemistry, this dense phase often contains the active carbocation species.[1]
Corrective Action:
-
Dilution: Increase the solvent volume (Nitrobenzene is preferred for stabilizing these complexes due to its high dielectric constant).[1]
-
Order of Addition: Pre-dissolve the polymer and BCMB fully before adding the catalyst dropwise at
. -
Agitation: High-shear stirring is required to keep this complex dispersed as an emulsion if it cannot be fully solubilized.[1]
Q3: "My reaction mixture turned into a solid gel within minutes. How do I reverse this?"
Diagnosis: Uncontrolled Hyper-Crosslinking. BCMB is a bifunctional alkylating agent.[1] If the concentration of the polymer substrate is too high, or the temperature is uncontrolled, BCMB will crosslink polymer chains (inter-chain) rather than just functionalizing them (chloromethylation).[1][2] Once gelled, the network is chemically irreversible.[1][2]
Corrective Action:
-
Dilution: Operate at lower polymer concentrations (typically <5-8% w/v).[1]
-
Temperature: The catalyst addition must be performed at
or lower to kinetically inhibit the crosslinking reaction while allowing the initial complexation.[1]
Solvent Compatibility & Stability Data
The following table summarizes solvent suitability. Note: "Soluble" refers to the physical ability to dissolve; "Compatible" refers to chemical stability.[1]
| Solvent | Solubility of BCMB | Chemical Compatibility | Notes |
| Dichloromethane (DCM) | High | Good | Excellent solvent for swelling Polystyrene.[1][2] Must be dry.[1][3] |
| Nitrobenzene | High | Excellent | Best for Friedel-Crafts.[1][2] Solubilizes Lewis Acid complexes effectively.[1] |
| 1,2-Dichloroethane (DCE) | High | Good | Higher boiling point than DCM; carcinogenic hazards.[1][2] |
| Tetrahydrofuran (THF) | High | Poor | Avoid. THF coordinates strongly to Lewis Acids, deactivating the catalyst.[1][2] |
| Water / Alcohols | Reacts | Incompatible | Immediate hydrolysis.[1][2] Violent reaction possible.[1] |
| Hexane / Heptane | Low | Poor | Causes BCMB to oil out; poor polymer swelling.[1][2] |
Standard Operating Procedure: The "Anhydrous Standard"
To ensure solubility and prevent decomposition, the following workflow is recommended for Davankov-type reactions.
Phase 1: Preparation
-
Drying: Dry Nitrobenzene or DCE over
and distill under Argon. -
Reagent Check: Inspect BCMB. It should be a clear, colorless to pale yellow liquid.[1][2] If cloudy, filter through a dried glass frit under inert gas.[1][2]
-
System: Setup a Schlenk line or perform in a Glovebox.
Phase 2: Solubilization & Reaction[1][2][4]
-
Dissolve the polymer substrate (e.g., Polystyrene) in the solvent.[1] Allow 2-4 hours for full chain relaxation/swelling.[1]
-
Add BCMB to the reaction vessel.[1][4] Ensure it is fully homogenous.[1]
-
Cool to
using an ice/salt bath. -
Add the Lewis Acid catalyst (
or ) dropwise over 30 minutes.-
Observation: The solution may darken (orange/red).[1] This is normal.
-
Troubleshooting: If a second layer forms, increase stirring speed to >600 RPM.
-
-
Allow to warm to room temperature only after the catalyst is fully dispersed.
Visual Troubleshooting Guides
Diagram 1: Solubility Diagnostics Flowchart
Use this decision tree to identify the cause of precipitate or cloudiness.[1]
Caption: Diagnostic logic for identifying the root cause of phase separation in BCMB mixtures.
Diagram 2: Reaction Mechanism & Failure Points
Understanding where the solubility issues occur in the reaction pathway.[1]
Caption: Reaction pathway highlighting the divergence between successful solubilization and hydrolytic failure.
References
-
Tsyurupa, M. P., & Davankov, V. A. (2002).[1][2] Hypercrosslinked polymers: Basic principle of preparing the new class of polymeric materials.[1] Reactive and Functional Polymers.[1]
-
Alfa Chemistry. (n.d.).[1] 1,4-Bis(chloromethoxy)butane Product Information and Safety Data.
-
Lu, W., et al. (2013).[1][2][4] 1,4-Bis(Chloromethoxy)Butane for the Preparation of Anion Exchange Membranes.[1][2][4] Solid State Ionics.[1][4]
-
PubChem. (2025).[1] Compound Summary: 1,4-Bis(chloromethoxy)butane (CID 99518).[1] National Library of Medicine.[1] [1][2]
-
Walchem. (2024).[1] Chemical Compatibility Chart for Halo-Ethers and Organic Solvents.[1]
Sources
Technical Support Center: Thermal Management in 1,4-Bis(chloromethoxy)butane (BCMB) Chemistry
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Exotherm Control & Safe Handling of BCMB
Critical Alert: The "Safe" Analog Fallacy
While 1,4-Bis(chloromethoxy)butane (BCMB) is frequently employed as a lower-volatility alternative to the potent carcinogen bis(chloromethyl) ether (BCME), it presents nearly identical thermal and chemical hazards during reaction and workup.
The Core Hazard: BCMB is a bifunctional alkylating agent. In the presence of Lewis acids (e.g.,
-
Friedel-Crafts Exotherms: Rapid heat release upon catalyst addition, leading to runaway polymerization (cross-linking).
-
Hydrolytic Shock: Violent evolution of HCl gas and heat during aqueous quenching.
Troubleshooting Guide (Q&A)
Direct solutions to common thermal deviations observed in BCMB workflows.
Q1: I observed a rapid temperature spike (
C/min) immediately after adding the Lewis Acid catalyst. What happened?
Diagnosis: You likely performed a "dump addition" of the catalyst or added it to a warm mixture.
The Science: The complexation of Lewis acids (like Stannic Chloride,
-
The "Pre-Cool" Rule: Cool the BCMB/Substrate mixture to -10°C to 0°C before catalyst addition.
-
Dilution: Dilute the catalyst in the reaction solvent (e.g., Dichloromethane or Nitrobenzene) before addition.
-
Metering: Add the catalyst solution dropwise over 30–60 minutes, ensuring the internal temperature never rises above 5°C.
Q2: The reaction temperature is stable, but the mixture is becoming incredibly viscous. Is this an exotherm precursor?
Diagnosis: Yes. This indicates uncontrolled cross-linking . The Science: BCMB has two reactive sites. If the reaction rate is too high (due to temperature) or the stoichiometry is skewed, BCMB will alkylate two different polymer chains (or substrate molecules) rather than just one. This increases viscosity, which reduces heat transfer efficiency, creating "hot spots" that accelerate the reaction further (Thermal Runaway). Immediate Action:
-
Dilute: Immediately add cold solvent (
) to reduce viscosity and heat concentration. -
Crash Cool: Maximize jacket cooling.
-
Terminate: If viscosity impedes stirring, do not attempt to finish the reaction. Quench immediately (see Protocol below).
Q3: During the aqueous quench, the vessel pressure spiked, and white fumes were observed. Why?
Diagnosis: Rapid hydrolysis of unreacted BCMB releasing HCl gas.
The Science: Unlike simple alkyl halides,
Standard Operating Procedures (SOPs)
Protocol A: Controlled Lewis Acid Addition
Target: Prevent initiation exotherms.
| Parameter | Specification | Rationale |
| Solvent System | Dichloromethane (DCM) or Nitrobenzene | High heat capacity; DCM refluxes at ~40°C, providing a passive safety limit (evaporative cooling). |
| Temperature | -5°C to 0°C (Internal) | Suppresses the rate of the second alkylation step (cross-linking). |
| Catalyst Type | ||
| Addition Rate | 0.1 equiv/min max | Prevents accumulation of unreacted catalyst. |
Protocol B: The "Inverse Buffered" Quench
Target: Manage HCl evolution and hydrolytic heat.
-
Preparation: In a separate quench vessel (2x volume of reactor), prepare a 10%
or dilute solution. Cool to 0°C.-
Note: Carbonate bases (
) generate , adding to pressure. Ammonium chloride ( ) is safer for initial quenching as it buffers without gas evolution.
-
-
Transfer: Transfer the cold reaction mixture slowly into the quench vessel via a cannula or metering pump.
-
Agitation: Maintain high-shear stirring in the quench vessel to prevent biphasic layering (which delays the exotherm, leading to a sudden "pop" later).
-
Ventilation: Ensure the quench vessel is vented to a caustic scrubber to trap HCl fumes.
Visualizations
Diagram 1: The Thermal Runaway Feedback Loop
This logic flow illustrates why viscosity changes are a critical early warning sign of thermal runaway in BCMB cross-linking.
Caption: The "Viscosity Trap": As cross-linking accelerates due to heat, the mixture thickens, trapping more heat and accelerating the reaction further.
Diagram 2: Safe Quenching Decision Tree
Follow this workflow to determine the safest quenching method based on your scale and reactor capability.
Caption: Protocol selection for quenching BCMB reactions. Inverse quenching is mandatory for large-scale operations to manage heat dissipation.
References
-
Gao, B., et al. (2011).[1] "1,4-Bis(chloromethoxy)butane for Chloromethylation of Cross-Linked Polystyrene Microspheres." International Journal of Chemical Kinetics, 43(12), 677-686.[1] Link
- Context: Establishes the standard reaction conditions (SnCl4 catalyst)
-
Berliner, M. A., & Belecki, K. (2007). "A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl)." Organic Syntheses, 84, 102. Link
- Context: Provides the authoritative safety baseline for handling -halo ethers, specifically regarding quench exotherms and HCl management.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
- Context: The foundational text for chloromethylation of resins, illustrating the necessity of temperature control to prevent excessive cross-linking.
-
Occupational Safety and Health Administration (OSHA). "Bis(Chloromethyl) Ether Standard (1910.1003)."[2] Link
-
Context: Regulatory grounding for the handling of chloromethyl ethers and their analogs.[2]
-
Sources
Technical Support Center: Optimization of Catalyst Loading for 1,4-Bis(chloromethoxy)butane Reactions
Welcome to the Technical Support Center for reactions involving 1,4-Bis(chloromethoxy)butane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst loading optimization for this versatile diether. As a bifunctional alkylating agent, 1,4-Bis(chloromethoxy)butane is a valuable building block in organic synthesis, particularly for the introduction of a butoxy-bridged dimethylene ether linker. However, achieving optimal reaction outcomes hinges on the precise control of catalytic conditions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our approach is grounded in established principles of organic chemistry and catalysis, aiming to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with 1,4-Bis(chloromethoxy)butane, with a focus on the causal link to catalyst loading.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a significant amount of unreacted starting material, even after prolonged reaction times. What are the likely causes related to the catalyst, and how can I improve the conversion?
Answer:
Low or no conversion is a common hurdle that can often be traced back to the catalyst's activity or concentration. Here's a systematic approach to troubleshooting this issue:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of catalyst to facilitate the reaction at a reasonable rate. Lewis acids are typically used to catalyze reactions with chloromethyl ethers, and their loading is critical.[1]
-
Recommended Action: Incrementally increase the catalyst loading. A typical starting point for Lewis acid catalysts like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) is in the range of 5-10 mol%.[2] If conversion remains low, consider increasing the loading to 20 mol% or higher in small increments while carefully monitoring the reaction progress.
-
-
Catalyst Inactivation: 1,4-Bis(chloromethoxy)butane and the substrates it reacts with can contain impurities (e.g., water, alcohols) that can deactivate the Lewis acid catalyst.
-
Recommended Action: Ensure all reagents and solvents are rigorously dried before use. Use freshly opened or purified reagents. Consider the use of a co-catalyst or an additive that can scavenge inhibitors.[3]
-
-
Poor Catalyst Solubility: If the chosen catalyst has poor solubility in the reaction medium, its effective concentration will be low, leading to a sluggish reaction.
-
Recommended Action: Select a Lewis acid catalyst with better solubility in your chosen solvent system. Alternatively, consider a different solvent that can better dissolve the catalyst without adversely affecting the reaction.
-
Issue 2: Formation of Multiple Products and Low Selectivity
Question: My reaction is producing a complex mixture of products, and the yield of my desired product is low. How can I improve the selectivity by adjusting the catalyst loading?
Answer:
Poor selectivity is often a consequence of excessive catalyst activity or loading, leading to undesired side reactions.[1]
-
Over-alkylation (Polyalkylation): In reactions with nucleophilic substrates (e.g., aromatic compounds in Friedel-Crafts type reactions), the initial product can be more reactive than the starting material, leading to multiple alkylations.[4][5]
-
Recommended Action: Reduce the catalyst loading. A lower catalyst concentration can temper the reaction rate and favor mono-alkylation. Starting with a lower loading (e.g., 1-5 mol%) and gradually increasing it can help find the optimal balance.
-
-
Side Reactions of the Reagent: 1,4-Bis(chloromethoxy)butane can undergo self-polymerization or decomposition under strongly acidic conditions, which can be exacerbated by high catalyst loading.
-
Recommended Action: Use the minimum effective catalyst loading. Also, ensure the catalyst is added to the reaction mixture at a controlled rate, and consider running the reaction at a lower temperature to minimize these side reactions.
-
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts.[6]
-
Recommended Action: The choice of catalyst and its loading can influence the substitution vs. elimination pathways. Weaker Lewis acids or lower catalyst loadings might favor the desired substitution reaction.
-
Issue 3: Reaction Stalls or Proceeds to a Certain Point and Stops
Question: The reaction starts well, but then it seems to stop before reaching completion. What could be causing this, and how can I address it?
Answer:
A stalling reaction often points to catalyst deactivation over the course of the reaction.
-
Catalyst Poisoning by Byproducts: The reaction itself might generate byproducts that inhibit or poison the catalyst. For instance, the chloride ions generated during the reaction can coordinate with the Lewis acid, reducing its activity.
-
Recommended Action: In some cases, a stoichiometric amount of Lewis acid may be required if byproducts strongly inhibit the catalyst. Alternatively, a strategy of sequential addition of the catalyst throughout the reaction can maintain a sufficient active catalyst concentration.
-
-
Gradual Catalyst Degradation: Some Lewis acids can be sensitive to the reaction conditions over time, leading to a gradual loss of activity.
-
Recommended Action: Choose a more robust catalyst for your specific reaction conditions. If high temperatures are required, select a thermally stable Lewis acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with 1,4-Bis(chloromethoxy)butane?
A1: The most common catalysts are Lewis acids. These electron-pair acceptors activate the chloromethoxy group, facilitating nucleophilic attack. Commonly used Lewis acids include tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium(IV) chloride (TiCl₄).[2] The choice of catalyst depends on the specific reaction, the reactivity of the substrate, and the desired selectivity.
Q2: How do I determine the optimal catalyst loading for my specific reaction?
A2: The optimal catalyst loading is best determined empirically through a systematic optimization study. A good starting point is to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, and 20 mol%). The reaction progress should be monitored over time for each loading to assess the rate and the formation of any byproducts. The goal is to find the lowest catalyst loading that provides a good reaction rate and high selectivity towards the desired product.
Q3: Can I reuse the Lewis acid catalyst?
A3: In most cases, Lewis acid catalysts are consumed or deactivated during the reaction and are difficult to recover and reuse, especially in laboratory-scale reactions. The work-up procedure often involves quenching the catalyst with water or a basic solution, which hydrolyzes it. For industrial applications, heterogeneous Lewis acid catalysts are sometimes developed to facilitate catalyst recovery and reuse.
Q4: Are there any safety precautions I should take when working with Lewis acid catalysts and 1,4-Bis(chloromethoxy)butane?
A4: Yes, several safety precautions are crucial. 1,4-Bis(chloromethoxy)butane is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Lewis acids like AlCl₃ and SnCl₄ are corrosive and react violently with water, releasing heat and corrosive fumes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be set up in a way that prevents exposure to moisture.
Experimental Protocol: Optimization of Catalyst Loading
This protocol provides a general framework for optimizing the catalyst loading for a reaction between a nucleophilic substrate and 1,4-Bis(chloromethoxy)butane using a Lewis acid catalyst.
Objective: To determine the optimal catalyst loading that maximizes the yield of the desired product while minimizing side reactions.
Materials:
-
Nucleophilic substrate
-
1,4-Bis(chloromethoxy)butane
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
-
Lewis acid catalyst (e.g., SnCl₄, AlCl₃)
-
Inert gas (e.g., nitrogen, argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Analytical equipment for reaction monitoring (e.g., TLC, GC, LC-MS)
Procedure:
-
Preparation:
-
Set up a series of identical reaction flasks under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Prepare a stock solution of your nucleophilic substrate and 1,4-Bis(chloromethoxy)butane in the anhydrous solvent.
-
-
Reaction Setup:
-
To each reaction flask, add the same amount of the reactant stock solution.
-
Add the Lewis acid catalyst to each flask at different loadings (e.g., 1, 2, 5, 10, and 15 mol% relative to the limiting reagent). For solid catalysts, weigh them out accurately. For liquid catalysts, add them via syringe.
-
Stir the reactions at the desired temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction at regular time intervals (e.g., every hour) using a suitable analytical technique (TLC, GC, or LC-MS).
-
Note the consumption of starting materials and the formation of the desired product and any byproducts.
-
-
Data Analysis:
-
Plot the conversion of the starting material and the yield of the desired product as a function of time for each catalyst loading.
-
Analyze the product distribution at the end of the reaction for each catalyst loading to assess selectivity.
-
-
Determination of Optimal Loading:
-
Identify the catalyst loading that provides the best balance of reaction rate, conversion, and selectivity. This is typically the lowest loading that achieves a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.
-
Data Presentation:
The results of the optimization study can be summarized in a table for easy comparison:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Desired Product (%) | Major Byproducts (%) |
| 1 | 24 | 30 | 25 | 5 |
| 2 | 24 | 65 | 60 | 5 |
| 5 | 12 | 95 | 88 | 7 |
| 10 | 6 | >99 | 85 | 15 |
| 15 | 4 | >99 | 80 | 20 |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in 1,4-Bis(chloromethoxy)butane reactions.
Relationship Between Catalyst Loading and Reaction Outcome
Caption: The impact of catalyst loading on the outcome of 1,4-Bis(chloromethoxy)butane reactions.
References
-
International Research Journal of Engineering, Science and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
Angewandte Chemie International Edition. (2020). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. [Link]
-
ResearchGate. (2018). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. [Link]
-
ResearchGate. (2022). Combining computational and experimental studies to gain mechanistic insights for n-butane isomerisation with a model microporous catalyst. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for different Lewis acid catalysts. [Link]
-
Master Organic Chemistry. (2020). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Tutor. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. [Link]
-
Wiley-VCH. (2005). Side Reactions in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (2018). Brønsted/Lewis acid sites synergistically promote the initial C–C bond formation in the MTO reaction. [Link]
-
Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ResearchGate. (2020). SnBr2-catalyzed highly selective synthesis of alkyl ethers from monoterpenes. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemguide. (n.d.). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF CYCLOPENTYLBENZENE. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis(4-chlorophenyl)butane-1,4-dione. [Link]
-
Royal Society of Chemistry. (2024). Alcohol synthesis based on the SN2 reactions of alkyl halides with squarate dianion. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis. [Link]
-
Nature Reviews Chemistry. (2021). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Characterization challenges of polymers modified with 1,4-Bis(chloromethoxy)butane
Technical Support Center: Characterization of BCMB-Modified Polymers Status: Active | Ticket ID: HCP-BCMB-001 | Level: Tier 3 (Advanced Application Support)[1]
Introduction: The BCMB Paradox
Welcome to the Advanced Materials Characterization Hub. You are likely here because you have moved away from the carcinogenic Chloromethyl Methyl Ether (CMME) to the safer 1,4-Bis(chloromethoxy)butane (BCMB) for synthesizing Hyper-Crosslinked Polymers (HCPs).
The Challenge: While BCMB offers a safer synthetic route, it introduces unique characterization hurdles. Unlike standard crosslinkers, BCMB introduces a flexible C4 spacer that complicates pore structure analysis and creates solubility issues that render traditional solution-state NMR useless.[1]
This guide addresses the three most critical failure points in characterizing these materials: Structural Validation , Porosity Assessment , and Chemical Purity .
Module 1: Structural Validation (Spectroscopy)
User Issue: "My polymer precipitated immediately. I cannot run Solution NMR. How do I prove the crosslinker actually reacted and didn't just physically trap itself?"
Technical Insight: BCMB-modified polymers are inherently insoluble networks.[1] Attempting to dissolve them for 1H NMR will only show you unreacted monomers or oligomers (the "sol fraction"), leading to false negatives. You must transition to Solid-State NMR (SS-NMR) and Fourier Transform Infrared Spectroscopy (FTIR).[1]
Troubleshooting Protocol: Spectral Confirmation
| Technique | Target Signal | Interpretation |
| FTIR | 1263 cm⁻¹ (C-H bend) | Success: Appearance of this band indicates substitution on the aromatic ring.[1] |
| FTIR | 600–800 cm⁻¹ (C-Cl) | Failure: Strong retention of this band suggests unreacted chloromethyl groups (incomplete crosslinking).[1] |
| SS-NMR (¹³C) | ~35–45 ppm | Success: Benzylic methylene bridge (–Ph–C H₂–Ph–).[1] Indicates successful Friedel-Crafts alkylation.[1] |
| SS-NMR (¹³C) | ~70 ppm | Nuance: Ether linkage (–CH₂–O–C H₂–).[1] If this peak is high, you have "incomplete" bridges (one end reacted, one end free).[1] |
Q: My SS-NMR shows a massive peak at 128 ppm but very weak methylene peaks. Did the reaction fail? A: Not necessarily. The peak at ~128 ppm is the aromatic backbone. In hyper-crosslinked systems, the ratio of aromatic carbons to bridge carbons is high. However, if the methylene peak (35-45 ppm) is absent, you likely have "physical entanglements" rather than chemical crosslinking. Critical Step: Increase the Cross-Polarization (CP) contact time to 2–5 ms to enhance the signal of rigid methylene carbons.
Module 2: Porosity & Surface Area (Gas Sorption)
User Issue: "I synthesized a hyper-crosslinked polystyrene, but my BET surface area is 200 m²/g, not the 1000+ m²/g reported in literature. The isotherm has a massive hysteresis loop that doesn't close."
Technical Insight: BCMB-modified polymers are "soft" porous materials.[1] Unlike rigid zeolites, they swell.[1] Standard nitrogen sorption at 77 K can cause pore collapse during the drying phase or swelling-induced hysteresis during analysis.[1]
The "Hysteresis Scanning" Workflow
Step 1: Degassing Strategy (The #1 Failure Point)
-
Wrong: Heating at 150°C for 1 hour. (Causes pore collapse or incomplete solvent removal).[1]
-
Right: Degas at 80–100°C for 12+ hours under high vacuum (< 10⁻³ Torr).
-
Reasoning: The BCMB butane spacer is flexible. High heat can cause the network to relax and close the pores before the gas probe enters.
-
Step 2: Isotherm Diagnosis
| Observation | Diagnosis | Actionable Solution |
| Low Surface Area (<300 m²/g) | Pore Collapse | Wash with a low-surface-tension solvent (Methanol or Acetone) before drying.[1] Avoid water. |
| Open Hysteresis (Loop doesn't close at P/P₀ ~0.4) | Swelling / Trapped Gas | The polymer is swelling with the N₂ probe. Switch to Argon sorption at 87 K for a more accurate pore size distribution (PSD). |
| Step-down in Desorption | Cavitation | This is an artifact of the tensile strength of nitrogen. Do not interpret this as a real pore size. |
Module 3: Chemical Purity (The Catalyst Trap)
User Issue: "My sample is dark brown/black, but the literature says it should be off-white. Is it burned?"
Technical Insight: The color is rarely "burning" (carbonization). It is almost always trapped Lewis Acid Catalyst (FeCl₃, SnCl₄, or ZnCl₂).[1] BCMB networks form rapidly, physically trapping the catalyst inside the pores.
Why this matters:
-
False TGA Data: Trapped FeCl₃ lowers the degradation temperature, making the polymer appear less stable.
-
Reactivity: Residual catalyst will leach out in future applications (e.g., drug delivery), causing toxicity.[1]
Purification Protocol (The "Soxhlet" Standard)
Do not rely on simple filtration.[1] You must perform a Soxhlet extraction sequence:
-
Solvent A (Acidified): Methanol + 1% HCl (Removes trapped metal ions).[1]
-
Solvent B (Neutral): Pure Methanol or THF (Removes unreacted BCMB).[1]
-
Validation: Run Elemental Analysis (EA).
Visualizing the Characterization Logic
The following diagram illustrates the decision-making process for characterizing BCMB-modified polymers.
Caption: Workflow for validating BCMB crosslinking efficiency and troubleshooting common porosity artifacts.
References
-
Tan, L., & Tan, B. (2017).[1] Hypercrosslinked Porous Polymer Materials: Design, Synthesis, and Applications. Chemical Society Reviews, 46(11), 3322-3356.[1]
-
Tsyurupa, M. P., & Davankov, V. A. (2006).[1] Hypercrosslinked Polymers: Basic Principle of Preparing the New Class of Polymeric Materials. Reactive and Functional Polymers, 66(7), 768-779.[1]
-
IUPAC. (2015).[1][2] Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution. Pure and Applied Chemistry, 87(9-10), 1051-1069.[1]
-
Li, B., et al. (2011).[1] Friedel–Crafts Chemistry Applied to Hydrophobic Hypercrosslinked Polymer Networks.[1] Macromolecules, 44(8), 2410–2414.[1]
Sources
Technical Support Center: Handling & Removal of 1,4-Bis(chloromethoxy)butane (BCMB)
[1]
Ticket ID: BCMB-REM-001 Priority: High (Carcinogenic/Alkylating Hazard) Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary
You are encountering difficulty removing unreacted 1,4-Bis(chloromethoxy)butane (BCMB) . Unlike volatile solvents, BCMB is a high-boiling alkylating agent (
Effective removal requires chemical derivatization (quenching) to convert the toxic electrophile into water-soluble or inert species.[1] This guide details the specific protocols for Solution Phase and Solid Phase (Resin) workflows.
Module 1: Critical Safety & Chemical Behavior
Q: Why is BCMB persisting in my reaction mixture?
A: BCMB has a high boiling point and low vapor pressure.[1] It behaves more like a reagent than a solvent.[1] Furthermore, it is lipophilic, meaning it will co-extract with organic products unless hydrolyzed.[1]
Q: What are the hazards?
A: BCMB is a bis-functional
-
Primary Danger: Direct alkylation of DNA/Proteins.[1]
-
Secondary Danger: Hydrolysis generates Formaldehyde and Hydrogen Chloride (HCl) gas if not buffered.[1]
Physicochemical Data Table
| Property | Value | Implication for Work-up |
| Boiling Point | Do not attempt to distill off without high vacuum (<0.5 mmHg).[1] | |
| Reactivity | Electrophilic ( | Reacts rapidly with water, alcohols, and amines.[1] |
| Hydrolysis Products | 1,4-Butanediol, Formaldehyde, HCl | Hydrolysis renders the molecule water-soluble. |
| Solubility | Soluble in DCM, THF, Toluene | Requires chemical modification to force into aqueous phase.[1] |
Module 2: Solution Phase Work-up Protocols
Scenario:
You have used BCMB as a linker or reagent in a solution-phase reaction (e.g., DCM or THF) and need to isolate your product.[1]
The Protocol: Buffered Hydrolysis Quench
Do not add neat water directly to the reaction if it is concentrated; the exotherm and HCl evolution can degrade your product.
Step-by-Step:
-
Cooling: Cool the reaction mixture to
. -
Quenching Agent: Prepare a saturated aqueous solution of Ammonium Chloride (
) .-
Why?
buffers the solution.[1] As BCMB hydrolyzes and releases HCl, the buffer prevents the pH from crashing, protecting acid-sensitive functional groups.
-
-
Addition: Add the
solution dropwise with vigorous stirring .-
Ratio: Use at least 1:1 volume relative to the organic solvent.[1]
-
-
Digestion: Allow the biphasic mixture to stir for 15–30 minutes at room temperature.
-
Separation:
Visualizing the Quench Logic
Caption: The chemical transformation of BCMB from a lipophilic hazard to water-soluble byproducts via buffered hydrolysis.
Module 3: Solid Phase (Resin) Work-up Protocols
Scenario:
You used BCMB to crosslink a resin (e.g., Merrifield synthesis) or functionalize a bead.[1] Unreacted BCMB is trapped inside the polymer matrix.[1]
The Problem: Pore Trapping
Simple rinsing is insufficient.[1] You must use Swelling and Deswelling cycles to physically pump the reagent out of the resin pores.
The Protocol: The "Squeeze" Wash
Reagents Required:
-
Solvent A (Swelling): Dichloromethane (DCM) or DMF.[1]
-
Solvent B (Shrinking/Quenching): Methanol (MeOH).[1]
Step-by-Step:
-
Drain: Filter the reaction solvent.
-
Wash 1 (Swelling): Add DCM (5-10 mL per gram of resin).[1] Shake for 5 minutes.
-
Action: Opens the pores; BCMB diffuses out.[1]
-
-
Wash 2 (Quenching/Shrinking): Add Methanol . Shake for 5 minutes.
-
Cycle: Repeat the DCM
MeOH cycle 3 times . -
Final Wash: Wash with Diethyl Ether (to remove MeOH) and dry under vacuum.[1]
Visualizing Resin Cleaning
Caption: The "Squeeze" method utilizes osmotic stress on the polymer beads to eject trapped reagents.
Module 4: Decontamination & Waste Disposal
Q: How do I clean my glassware?
A: Do not simply rinse with acetone.[1]
-
Rinse glassware with a solution of 10% Ammonium Hydroxide in Methanol .
-
Let soak for 1 hour.
-
Rinse with water, then acetone.[1]
Q: How do I dispose of the waste?
A: All aqueous washes from Module 2 and solvent wastes from Module 3 must be segregated as Halogenated Organic Waste .[1] Label specifically as "Contains potential carcinogen (Alkylating Agent)."[1]
References
-
Guidechem. (2025).[1] 1,4-bis(chloromethoxy)butane SDS & Properties. Retrieved from [1]
-
Organic Syntheses. (2010). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether (MOMCl).
-haloethers with ). Retrieved from [1] -
National Institutes of Health (PubChem). (2025).[1] 1,4-Bis(chloromethoxy)butane Compound Summary. Retrieved from [1]
-
European Chemicals Agency (ECHA). Bis(chloromethyl) ether Risk Assessment. (Note: Used as the toxicological benchmark for chloromethyl ether handling).[1] Retrieved from [1]
Sources
- 1. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediabros.store [mediabros.store]
- 6. Unraveling Hydrolysis: The Steps Behind Water's Transformative Power - Oreate AI Blog [oreateai.com]
- 7. savitapall.com [savitapall.com]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
Validation of Chloromethylation Degree: Volhard Titration vs. 1H-NMR
Executive Summary
In the synthesis of Merrifield resins and functionalized polystyrenes, the Degree of Substitution (DS) —specifically the chlorine loading (mmol/g)—is the critical quality attribute (CQA).[1] It dictates the yield of downstream solid-phase peptide synthesis (SPPS) and the capacity of ion-exchange media.
This guide compares the two industry-standard validation methods: Volhard Titration and Gel-Phase 1H-NMR . While Volhard titration remains the quantitative "gold standard" for bulk halogen determination, it is blind to structural defects.[1] Conversely, 1H-NMR offers structural fidelity—distinguishing between active chloromethyl groups and hydrolyzed byproducts—but suffers from integration inaccuracies in solid-supported systems.[1]
The Verdict: For GMP release testing, use Volhard Titration for absolute loading.[1] For process optimization and stability testing, use 1H-NMR to monitor functional group integrity.[1]
Part 1: The Quantitative Anchor – Volhard Titration
Principle:
The Volhard method is an argentometric back-titration. For chloromethylated resins (insoluble), the chloride is covalently bound.[1] It must first be released via pyridine digestion (quaternization).[1] The free chloride is then precipitated with excess silver nitrate (
Experimental Protocol
Note: This protocol assumes a target loading of ~1.0 mmol/g.
-
Digestion (Critical Step):
-
Weigh ~200 mg of dried resin (
) into a 250 mL Erlenmeyer flask. -
Add 5–10 mL of Pyridine .[1]
-
Reflux at 100°C for 2–4 hours. Why: This converts the covalent benzyl chloride into a pyridinium chloride salt, releasing
into the solution.[1] -
Cool to room temperature. Add 50 mL of DI water and 5 mL of concentrated Nitric Acid (
) to acidify (pH < 2).[1]
-
-
Precipitation:
-
Titration:
-
Add 1 mL of Ferric Ammonium Sulfate (saturated solution).
-
Titrate with 0.1 N
( ) until a permanent reddish-brown color (Ferric Thiocyanate complex) persists for 30 seconds.
-
Data Calculation
The chlorine loading (
Where:
Part 2: The Structural Validator – Gel-Phase 1H-NMR
Principle:
Solid polymers do not tumble freely, leading to massive line broadening in NMR.[1] However, by swelling the resin in a good solvent (
Experimental Protocol
-
Sample Prep:
-
Weigh ~20 mg of dry resin into a standard NMR tube.[1]
-
Add 0.7 mL of
(Chloroform-d). -
Crucial: Allow to swell for 15–30 minutes. Sonicate briefly to remove air bubbles trapped in the matrix.
-
-
Acquisition:
Spectrum Interpretation & Calculation[1][5][6][7][8][9]
-
4.5–4.6 ppm (Singlet, Broad): Benzyl Chloromethyl protons (
, 2H).[1] -
6.3–7.5 ppm (Multiplet, Broad): Aromatic protons (Styrene backbone).[1]
-
4.7 ppm (Distinct Shoulder): Hydroxymethyl impurity (
), indicating hydrolysis.[1]
Calculation Logic:
We rely on the ratio of the functional group integral (
-
Unsubstituted Styrene has 5 aromatic protons.
-
Chloromethylstyrene has 4 aromatic protons.
The Degree of Substitution (DS) is derived algebraically:
Note: This gives the mole fraction.[10] To convert to loading (mmol/g), you must account for the molecular weights of styrene (104.[1]15) and chloromethylstyrene (152.62).[1]
Part 3: Comparative Analysis
| Feature | Volhard Titration | Gel-Phase 1H-NMR |
| Primary Output | Total Chloride Content (mmol/g) | Structural Integrity & DS |
| Accuracy | High ( | Moderate ( |
| Specificity | Low: Cannot distinguish | High: Distinguishes |
| Sample State | Destructive (Digested) | Non-destructive (Swollen gel) |
| Throughput | Slow (3-4 hours/batch) | Fast (30 mins/sample) |
| Safety | Hazardous: Requires Pyridine & | Standard: Solvent hazards only. |
Part 4: Visualization of Workflows
Diagram 1: Method Selection Decision Matrix
This flowchart guides the researcher on which method to apply based on the stage of drug development.
Caption: Decision matrix for selecting between Volhard Titration (Quantitative Release) and NMR (Structural Analysis).
Diagram 2: The Volhard Digestion Mechanism
Visualizing the critical chemical transformation required before titration can occur.
Caption: The critical pyridine digestion step converts covalent organic chloride into titratable ionic chloride.[1]
Part 5: Expert Troubleshooting & Causality
1. The "Ghost" Chloride in Titration
-
Observation: Titration yields higher loading than theoretical max.
-
Causality: Incomplete washing of the resin after chloromethylation. Trapped inorganic salts (
or catalysts) or HCl are leaching out during digestion.[1] -
Fix: Perform extensive washes with MeOH and Water, followed by drying, before analysis.[1]
2. The Disappearing NMR Signal
-
Observation: Broad, flat lines in NMR with no distinct peaks.[1]
-
Causality: Poor swelling. If the cross-linking is high (>2% DVB),
may not penetrate the core.[1] -
Fix: Switch solvent to Benzene-d6 or Toluene-d8 and run the NMR at elevated temperature (50°C) to increase chain mobility.
3. The Hydrolysis Trap
-
Observation: Titration shows good loading, but subsequent reactions (e.g., peptide coupling) fail.[1]
-
Causality: The resin has hydrolyzed to benzyl alcohol (
). Titration measures (which may be trapped in the pores as HCl), giving a false positive for "active" groups.[1] -
Fix: Always cross-verify with NMR. If a peak appears at 4.7 ppm , the resin is degraded.[1]
References
-
Sigma-Aldrich. Determination of Chloride by Volhard Titration.Link (General Protocol Reference).[1]
-
Manatt, S. L., et al. (1985).[1][11] NMR characterization of functional groups: 9—isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry.[6][9][11]
-
Mettler Toledo. Titration Technique for Chloride Analysis in Samples: Volhard's Method.Link[1]
-
Hoye, T. R., et al. (2002).[1] Practical Guide to 1H NMR Integration. Journal of Organic Chemistry.[1] (Standard for integration logic).[1]
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc. (Foundational text on resin functionalization).
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Chrominfo: Volhard method: Reaction, Example, Procedure, Advantages & Precautions [chrominfo.blogspot.com]
- 3. byjus.com [byjus.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Lewis Acid Catalysts in 1,4-Bis(chloromethoxy)butane (BCMB) Hypercrosslinking
Executive Summary
1,4-Bis(chloromethoxy)butane (BCMB) has emerged as a critical "knitting agent" in the synthesis of hypercrosslinked polymers (HCPs). Unlike traditional crosslinkers (e.g., divinylbenzene) that are incorporated during polymerization, BCMB is primarily used to post-crosslink swollen aromatic networks via Friedel-Crafts alkylation. This process creates permanent microporosity, a technique pioneered by Davankov.
The choice of Lewis acid catalyst dictates the kinetic control , crosslinking density , and ultimately the BET surface area of the final material. This guide objectively compares the industry-standard Iron(III) Chloride (
Mechanistic Foundation
To optimize the reaction, one must understand the activation pathway. BCMB contains two chloromethyl ether moieties. The Lewis Acid (LA) coordinates with the chlorine (or oxygen, depending on LA hardness), facilitating the formation of a reactive oxonium or carbocation intermediate.
The "Knitting" Mechanism
The reaction proceeds via a step-growth mechanism where the BCMB acts as an electrophilic bridge between aromatic rings of the precursor (e.g., polystyrene or discrete monomers like benzene/biphenyl).
Figure 1: The activation pathway of BCMB. The Lewis Acid facilitates the cleavage of the C-Cl bond, generating the electrophile responsible for bridging aromatic rings.[1]
Comparative Analysis of Lewis Acids
The selection of a Lewis acid is a trade-off between reactivity and structural control .
Iron(III) Chloride ( )
-
Status: The Industry Standard.[2]
-
Performance:
consistently yields the highest surface areas (often >1000 ).[3] Its high solubility in 1,2-dichloroethane (DCE) allows for homogeneous distribution within the swollen polymer matrix, ensuring uniform crosslinking. -
Drawbacks: It is highly hygroscopic and aggressive. In some sensitive monomers (e.g., thiophene derivatives), it can cause oxidative polymerization side reactions rather than simple alkylation.
Tin(IV) Chloride ( )
-
Status: The "Gentle" Alternative.
-
Performance:
is a milder Lewis acid. It is liquid at room temperature, making handling slightly easier in automated systems. It is preferred when controlling the pore size distribution is more critical than maximizing total surface area. -
Drawbacks: Generally results in lower crosslinking degrees compared to
under identical conditions.
Aluminum Chloride ( )[4]
-
Status: The Aggressive Challenger.
-
Performance: While theoretically a stronger Lewis acid than
, often performs inconsistently in HCP synthesis. It has lower solubility in organic solvents like DCE compared to , leading to heterogeneous catalysis and lower reproducible surface areas. -
Drawbacks: Prone to rapid deactivation by moisture; difficult to remove from the final polymer matrix (ash content).
Performance Data Summary
The following table summarizes typical results for the crosslinking of a Polystyrene precursor (Davankov-type synthesis) using BCMB.
| Feature | Iron(III) Chloride ( | Tin(IV) Chloride ( | Aluminum Chloride ( |
| Reactivity | High | Moderate | Very High (Heterogeneous) |
| Solubility in DCE | Excellent | Good | Poor |
| Typical BET Area | 1200 - 2000 | 800 - 1200 | 600 - 1000 |
| Pore Structure | Dominantly Microporous | Mixed Micro/Mesoporous | Irregular |
| Side Reactions | Oxidative coupling possible | Minimal | Isomerization/Degradation |
| Post-Rxn Removal | Moderate (Acid wash) | Easy | Difficult (Alumina residues) |
Experimental Protocols
Safety Warning: BCMB is structurally related to Bis(chloromethyl)ether (BCME), a potent carcinogen. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.
Protocol A: High-Surface Area Synthesis ( Method)
Best for: Gas storage materials (
-
Swelling: In a chemically resistant flask equipped with a reflux condenser and nitrogen inlet, suspend 1.0 g of Polystyrene (PS) precursor in 20 mL of 1,2-dichloroethane (DCE). Allow to swell for 2 hours at room temperature.
-
Reagent Addition: Add BCMB (typically 0.5 – 1.0 molar equivalent relative to styrene units) to the mixture. Stir for 15 minutes.
-
Catalyst Activation: Rapidly add anhydrous
(1.0 molar equivalent) under nitrogen flow. The solution will turn dark (red/brown) immediately. -
Reaction: Heat the mixture to 80°C (Reflux) and stir for 18–24 hours.
-
Quenching: Cool to room temperature. Pour the reaction mixture into 100 mL of methanol acidified with 1% HCl.
-
Purification: Filter the solid. Perform Soxhlet extraction with Methanol for 24 hours to remove iron residues. Dry under vacuum at 60°C.
Protocol B: Controlled Pore Synthesis ( Method)
Best for: Separation media requiring specific pore windows.
-
Swelling: Suspend 1.0 g of precursor in 20 mL of Nitrobenzene (higher boiling point, different solvation profile) or DCE.
-
Catalyst Injection: Add liquid
(1.0 eq) via syringe before adding BCMB. Stir for 30 mins to complex with the solvent/polymer. -
Initiation: Add BCMB dropwise over 30 minutes at room temperature.
-
Step-Heating: Heat to 40°C for 4 hours, then ramp to 80°C for 12 hours. This "step" allows for a more ordered network formation.
-
Workup: Similar to Protocol A, but requires less intensive acid washing as Tin salts are generally more soluble in methanol.
Process Workflow Diagram
This workflow illustrates the critical control points for the standard
Figure 2: Operational workflow for BCMB-mediated hypercrosslinking. Note the critical N2 atmosphere during catalyst addition to prevent deactivation.
References
-
Tsyurupa, M. P., & Davankov, V. A. (2006). Hypercrosslinked polymers: basic principle of preparing the new class of polymeric materials. Reactive and Functional Polymers, 66(7), 768-779.
-
Tan, L., & Tan, B. (2017). Hypercrosslinked porous polymer materials: design, synthesis, and applications. Chemical Society Reviews, 46(16), 5125-5164.
-
Li, B., Gong, R., et al. (2011). Synthesis of hypercrosslinked polymers with 1,4-bis(chloromethoxy)butane and their adsorption properties. Journal of Applied Polymer Science, 122, 234-240.
-
Wood, C. D., et al. (2007). Hydrogen storage in microporous hypercrosslinked organic polymer networks. Chemistry of Materials, 19(9), 2034-2048.
Sources
A Researcher's Guide to Confirming Reactions with 1,4-Bis(chloromethoxy)butane: A Spectroscopic Approach
In the realm of chemical synthesis, particularly in the development of cross-linked polymers and protected functional groups, the ability to unequivocally confirm the success of a reaction is paramount. 1,4-Bis(chloromethoxy)butane is a versatile reagent frequently employed for these purposes, acting as a molecular bridge to connect polymer chains or as a protecting group for sensitive functionalities. This guide provides an in-depth comparison of spectroscopic techniques to validate reactions involving this key reagent, offering researchers, scientists, and drug development professionals a robust framework for experimental design and data interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a model reaction case study and comparing the analytical signatures to those of common alternative reagents.
The Critical Role of Spectroscopic Validation
The reactivity of 1,4-Bis(chloromethoxy)butane lies in its two chloromethoxy groups. These are susceptible to nucleophilic attack, allowing for the formation of stable ether linkages. However, incomplete reactions or the formation of side products can compromise the integrity and desired properties of the final material. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is a cornerstone of rigorous scientific practice.
Deciphering the Spectroscopic Fingerprints: A Triad of Techniques
To illustrate the power of spectroscopic analysis, let's consider a model reaction: the Williamson ether synthesis of 1,4-bis(phenoxymethyl)butane from 1,4-Bis(chloromethoxy)butane and sodium phenoxide.
reagent1 [label="1,4-Bis(chloromethoxy)butane"]; reagent2 [label="Sodium Phenoxide (2 eq.)"]; product [label="1,4-bis(phenoxymethyl)butane"]; solvent [label="Polar Aprotic Solvent\n(e.g., DMF, THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
reagent1 -> reaction [label="+"]; reagent2 -> reaction [label="+"]; reaction [label="Reaction", shape=point, width=0]; reaction -> product; solvent -> reaction [style=dashed, arrowhead=none]; }
A simplified workflow for the synthesis of 1,4-bis(phenoxymethyl)butane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By monitoring the shifts in the resonant frequencies of atomic nuclei in a magnetic field, we can map out the connectivity of atoms and confirm the transformation of our starting materials.
¹H NMR Analysis:
The key to confirming the reaction lies in observing the disappearance of the starting material's signals and the appearance of new signals corresponding to the product.
-
Starting Material (1,4-Bis(chloromethoxy)butane): We would anticipate two key signals: a singlet for the two equivalent -O-CH₂-Cl protons and a multiplet for the central -(CH₂)₄- protons. The protons of the -O-CH₂-Cl group are highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and their signal would likely appear around 5.5-5.8 ppm. The protons of the butane chain would appear further upfield.
-
Product (1,4-bis(phenoxymethyl)butane): The most telling change is the disappearance of the sharp singlet for the -O-CH₂-Cl protons and the appearance of a new singlet for the -O-CH₂-O- protons of the newly formed ether linkage. This new signal would be shifted upfield relative to the starting material, typically appearing in the 4.5-5.0 ppm region, as the electron-withdrawing effect of chlorine is replaced by that of the phenoxy group. Additionally, new signals corresponding to the aromatic protons of the phenyl rings will appear in the 6.8-7.3 ppm range.
¹³C NMR Analysis:
Complementing the proton data, ¹³C NMR provides a clear picture of the carbon skeleton.
-
Starting Material (1,4-Bis(chloromethoxy)butane): We would expect to see a signal for the -O-CH₂-Cl carbon at a characteristic downfield position (around 80-85 ppm) due to the attached electronegative atoms.
-
Product (1,4-bis(phenoxymethyl)butane): The disappearance of this signal and the emergence of a new signal for the -O-CH₂-O- carbon (typically around 65-70 ppm) is a strong indicator of a successful reaction. Furthermore, new signals for the aromatic carbons will be observed.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1,4-Bis(chloromethoxy)butane (Predicted) | ~5.6 (s, 4H, -O-CH₂-Cl), Multiplets for -(CH₂)₄- | ~82 (-O-CH₂-Cl), Signals for -(CH₂)₄- |
| 1,4-bis(phenoxymethyl)butane (Predicted) | ~4.8 (s, 4H, -O-CH₂-O-), 6.8-7.3 (m, 10H, Ar-H), Multiplets for -(CH₂)₄- | ~68 (-O-CH₂-O-), Aromatic signals (110-160), Signals for -(CH₂)₄- |
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.
-
Starting Material (1,4-Bis(chloromethoxy)butane): The spectrum will be characterized by a strong C-O-C stretching vibration in the 1150-1050 cm⁻¹ region, indicative of the ether linkages. A C-Cl stretching vibration may also be observable around 800-600 cm⁻¹.
-
Product (1,4-bis(phenoxymethyl)butane): The most significant change will be the appearance of strong aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong C-O-C stretch will persist, but its environment will have changed, potentially leading to a slight shift in its absorption frequency. The disappearance of the C-Cl bond absorption provides further evidence of reaction completion.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Present in Starting Material? | Present in Product? |
| C-O-C (ether) | 1150-1050 (strong) | Yes | Yes |
| C-Cl | 800-600 | Yes | No |
| Aromatic C-H | >3000 | No | Yes |
| Aromatic C=C | 1600-1450 | No | Yes |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to confirm its structure.
-
Starting Material (1,4-Bis(chloromethoxy)butane): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186 (for the most abundant isotopes, ³⁵Cl). A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of a chloromethoxy group or cleavage of the butane chain.
-
Product (1,4-bis(phenoxymethyl)butane): The mass spectrum should show a molecular ion peak corresponding to the new molecular weight (270.35 g/mol ). The fragmentation pattern would be significantly different, with characteristic fragments corresponding to the phenoxymethyl cation (C₆H₅OCH₂⁺) and other fragments arising from the cleavage of the ether linkages and the butane spacer.
Comparative Analysis with Alternative Reagents
While 1,4-Bis(chloromethoxy)butane is an effective reagent, other cross-linkers and protecting group precursors are available. A comparative understanding of their spectroscopic signatures is essential for selecting the appropriate tool for a given synthetic challenge.
reagent [label="1,4-Bis(chloromethoxy)butane"]; alt1 [label="1,4-Dibromobutane"]; alt2 [label="Glutaraldehyde"];
reagent -> comparison [label="Compare"]; alt1 -> comparison [label="Compare"]; alt2 -> comparison [label="Compare"]; comparison [label="Spectroscopic\nSignatures", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; }
Comparison of 1,4-Bis(chloromethoxy)butane with alternative cross-linking agents.
| Reagent | Reactive Group | Key Spectroscopic Feature for Reaction Monitoring | Advantages | Disadvantages |
| 1,4-Bis(chloromethoxy)butane | -OCH₂Cl | Disappearance of -O-CH₂-Cl ¹H NMR signal (~5.6 ppm) | High reactivity | Potential for formaldehyde release |
| 1,4-Dibromobutane | -Br | Upfield shift of α-CH₂ ¹H NMR signal upon substitution | Simple structure, stable | Lower reactivity than chloromethoxy analog |
| Glutaraldehyde | -CHO | Disappearance of aldehyde C-H stretch in IR (~2720 cm⁻¹) and ¹H NMR signal (~9.7 ppm) | Readily available, reacts with amines | Can form complex mixtures, pH sensitive |
1,4-Dibromobutane: This simple dihalide is a common alternative. In a similar reaction with a nucleophile, the key spectroscopic change in ¹H NMR would be the upfield shift of the signal for the methylene groups attached to the bromine atoms (initially around 3.4 ppm) as the electronegative bromine is replaced. Its mass spectrum would show a characteristic isotopic pattern for two bromine atoms (M⁺, M+2, M+4 in a 1:2:1 ratio).
Glutaraldehyde: This dialdehyde is often used for cross-linking proteins and other materials containing primary amine groups. Successful reaction is readily confirmed by the disappearance of the characteristic aldehyde proton signal in ¹H NMR (around 9.7 ppm) and the aldehyde C-H stretch in the IR spectrum (around 2720 cm⁻¹).
Experimental Protocols
Model Reaction: Synthesis of 1,4-bis(phenoxymethyl)butane
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (2.0 equivalents) in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).
-
Add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 1,4-Bis(chloromethoxy)butane (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
start [label="Purified Product"]; nmr [label="¹H and ¹³C NMR"]; ir [label="FTIR Spectroscopy"]; ms [label="Mass Spectrometry"]; data [label="Analyze Spectroscopic Data", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; conclusion [label="Confirm Structure and Purity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> nmr; start -> ir; start -> ms; nmr -> data; ir -> data; ms -> data; data -> conclusion; }
A typical workflow for the spectroscopic analysis of the reaction product.
-
NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR Sample Preparation: Prepare a thin film of the liquid product between two salt plates (e.g., NaCl or KBr) or dissolve a solid product in a suitable solvent and cast a film on a salt plate.
-
MS Sample Preparation: Dissolve a small amount of the product in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron impact (EI).
Conclusion
The successful synthesis of materials using 1,4-Bis(chloromethoxy)butane relies on the meticulous confirmation of the desired chemical transformation. A combined approach utilizing NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for structural elucidation. By understanding the characteristic spectroscopic signatures of the starting material, the expected product, and potential alternatives, researchers can confidently navigate their synthetic pathways and ensure the integrity of their results. This guide serves as a foundational resource for applying these powerful analytical techniques to achieve robust and reproducible scientific outcomes.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Williamson Ether Synthesis. In Organic Syntheses. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Cost-benefit analysis of using 1,4-Bis(chloromethoxy)butane in research
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Aromatic Chloromethylation and Resin Synthesis
Executive Summary
In the synthesis of functionalized polymers (e.g., Merrifield resins) and pharmaceutical intermediates, chloromethylation is a pivotal step. Historically, this process relied on Chloromethyl Methyl Ether (CMME) or the in situ generation of Bis(chloromethyl) ether (BCME) using formaldehyde and HCl. Both are potent, volatile Group 1 carcinogens.
1,4-Bis(chloromethoxy)butane (BCMB) has emerged as a strategic alternative. This guide analyzes the trade-off: BCMB offers the high reactivity of chloromethyl ethers with significantly reduced volatility (lower inhalation risk), but at a higher material cost and with persistent alkylating toxicity.
Quick Verdict
-
Use BCMB if: You require high-yield chloromethylation of deactivated aromatics or precise control over polymer cross-linking in a standard fume hood environment.
-
Use Alternatives (Methoxyacetyl chloride) if: You require a strictly non-carcinogenic process for GMP compliance.
-
Avoid (CMME/BCME) if: Possible. The regulatory and safety burden of handling gaseous/highly volatile carcinogens outweighs the low reagent cost.
Technical Profile & Mechanism
BCMB functions as a bifunctional alkylating agent. Unlike Paraformaldehyde/HCl, which relies on the equilibrium formation of the electrophile, BCMB provides a pre-formed, reactive ether linkage that is activated by Lewis acids.
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts mechanism. A Lewis acid (typically Stannic Chloride, SnCl₄) coordinates with the oxygen in BCMB, cleaving the C-O bond to generate a reactive carbocation.
Figure 1: Mechanistic Pathway of Polystyrene Chloromethylation with BCMB
Caption: BCMB activation by SnCl4 generates the active electrophile. Note the formation of THF derivatives as a stable byproduct, driving the reaction forward.
Comparative Performance Analysis
The following table contrasts BCMB with the industry standards: CMME (Technical Grade) and the "Blanc Reaction" (HCHO + HCl).
Table 1: Performance vs. Safety Matrix
| Feature | 1,4-Bis(chloromethoxy)butane (BCMB) | Chloromethyl Methyl Ether (CMME) | Paraformaldehyde + HCl |
| Physical State | Liquid (High Boiling Point) | Volatile Liquid (BP ~59°C) | Solid + Gas (In situ generation) |
| Inhalation Risk | Moderate (Low vapor pressure) | Critical (High volatility) | Critical (Gaseous BCME formed) |
| Carcinogenicity | Suspected Carcinogen (Alkylator) | Group 1 Carcinogen | Group 1 Carcinogen (via BCME) |
| Reactivity | High (Requires SnCl₄/ZnCl₂) | High (Requires ZnCl₂) | Moderate (Often requires heat) |
| Selectivity | High Para-selectivity | High Para-selectivity | Lower (Polymethylene formation) |
| Cross-linking | Controlled (Bifunctional) | Low (unless BCME impurity high) | High (Uncontrolled methylene bridges) |
| Reagent Cost | High ( | Low ($) | Very Low (¢) |
| Regulatory Cost | High (HazMat disposal) | Extreme (Select Agent/Carcinogen) | Extreme (Monitoring required) |
Key Insight: The "Hidden" Cost of Volatility
While CMME is cheaper per gram, the engineering controls required to safely handle it (scrubbers, glove boxes, continuous air monitoring) often exceed the price difference of using BCMB. BCMB allows for safer handling in standard high-performance fume hoods due to its lower vapor pressure.
Experimental Protocol: Synthesis of Merrifield Resin
Objective: Chloromethylation of Cross-linked Polystyrene beads (1% DVB) using BCMB. Target: Chlorine content ~4-5 mmol/g.
Safety Pre-requisites (Self-Validating System)
-
Containment: Fume hood with face velocity >100 fpm.
-
Quench Plan: Prepare a 10% NaOH/Methanol bath before starting. Alkylating agents must be destroyed before glassware leaves the hood.
-
PPE: Double nitrile gloves, lab coat, safety goggles.
Step-by-Step Methodology
-
Swelling (Activation):
-
In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 10.0 g of Polystyrene-co-divinylbenzene (1% cross-linked) in 100 mL of Dichloromethane (DCM).
-
Stir at room temperature for 1 hour. Reasoning: Swelling exposes the internal aromatic rings of the polymer matrix to the reagents.
-
-
Reagent Addition:
-
Add 15.0 mL (approx. 3 eq) of 1,4-Bis(chloromethoxy)butane (BCMB) to the swollen resin suspension.
-
Stir for 15 minutes to ensure homogenous distribution.
-
-
Catalyst Injection:
-
Cool the mixture to 0°C using an ice bath. Reasoning: The Friedel-Crafts initiation is exothermic; cooling prevents rapid, uncontrolled cross-linking.
-
Dropwise, add 4.0 mL of Stannic Chloride (SnCl₄) over 20 minutes.
-
Visual Check: The suspension typically turns a dark orange/red color, indicating the formation of the active electrophilic complex.
-
-
Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).
-
Stir gently for 6–12 hours.
-
Control Point: Reaction time correlates to chlorine loading. 6 hours typically yields ~2-3 mmol Cl/g; 12+ hours yields >4 mmol Cl/g.
-
-
Quenching & Washing:
-
Pour the reaction mixture slowly into 500 mL of 50% aqueous Methanol/HCl (cold). Reasoning: This hydrolyzes the remaining SnCl₄ and deactivates unreacted BCMB.
-
Filter the resin beads on a fritted glass funnel.
-
Wash Sequence:
-
50% MeOH/H₂O (x3) – Removes inorganic salts.
-
THF (x3) – Removes organic byproducts (tetrahydrofuran derivatives).
-
DCM (x3) – Shrinks and swells beads to remove trapped reagents.
-
Methanol (x3) – Shrinks beads for drying.
-
-
-
Drying:
-
Dry under vacuum at 40°C overnight.
-
Validation: Perform Volhard titration or Elemental Analysis to determine Chlorine content.
-
Decision Guide
When should you transition to BCMB? Use this logic flow to determine the optimal reagent for your workflow.
Figure 2: Reagent Selection Logic
Caption: Decision matrix for selecting chloromethylating agents based on scale and safety infrastructure.
References
-
Olah, G. A., et al. (1976). Aromatic Substitution.[1][2][3] XXXVIII. Chloromethylation of Benzene and Alkylbenzenes with 1,4-Bis(chloromethoxy)butane. Journal of Organic Chemistry.
-
Warshawsky, A., & Deshe, A. (1985). Halomethyl Octyl Ethers: Convenient, Non-Volatile Chloromethylating Agents. Journal of Polymer Science.
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. U.S. Department of Health and Human Services.[4]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Wright, J. (2025). Synthesis of linear chloromethylated polystyrene with 1,4-bis(chloromethoxyl)butane. ResearchGate.
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bis(chloromethyl)ether and Chloromethyl Methyl Ether (technical-grade) (Suppl7) [inchem.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
